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3-amino-3-(4-chlorophenyl)propanoic Acid Hydrochloride Documentation Hub

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  • Product: 3-amino-3-(4-chlorophenyl)propanoic Acid Hydrochloride
  • CAS: 5788-23-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Preformulation Strategies for 3-Amino-3-(4-chlorophenyl)propanoic Acid Hydrochloride

Executive Summary The transition of a novel chemical entity from discovery to a viable clinical formulation hinges on a rigorous understanding of its physicochemical properties. 3-Amino-3-(4-chlorophenyl)propanoic acid h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity from discovery to a viable clinical formulation hinges on a rigorous understanding of its physicochemical properties. 3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride is a non-canonical β -amino acid derivative of high strategic value in modern drug design. It serves as a critical chiral building block for synthesizing proteolytically stable peptidomimetics, integrin (VLA-4) antagonists, and GABAergic therapeutics.

Because the free base of this molecule exists as a high-lattice-energy zwitterion with notoriously poor aqueous solubility, the hydrochloride (HCl) salt is synthesized to disrupt the crystal lattice and enhance dissolution. This whitepaper provides an in-depth mechanistic analysis of the API’s thermodynamics, solid-state behavior, and chemical stability, offering self-validating protocols to guide your preformulation workflows.

Molecular Architecture & Fundamental Properties

The molecular architecture of this compound features a β -amino acid backbone substituted at the β -carbon with a lipophilic, electron-withdrawing 4-chlorophenyl group. This specific structural arrangement dictates its ionization behavior, lipophilicity, and solid-state packing.

Table 1: Core Physicochemical Parameters
PropertyValue / DescriptionMechanistic Implication
Chemical Name 3-amino-3-(4-chlorophenyl)propanoic acid HClCore β -amino acid scaffold.
CAS Number 193633-48-6 (Racemic HCl)Primary identifier for the hydrochloride salt form.
Molecular Formula C 9​ H 11​ Cl 2​ NO 2​ Indicates a 1:1 stoichiometric salt formation.
Molecular Weight 236.09 g/mol Low MW ensures high ligand efficiency in drug design.
Estimated pK a​ pK a1​ ~3.8 (COOH), pK a2​ ~9.8 (NH 3+​ )Dictates a zwitterionic state at physiological pH (7.4).
LogP (Free Base) ~1.8 - 2.0The chlorophenyl vector enhances membrane partitioning.
Physical Form Crystalline SolidHigh lattice energy driven by ionic and hydrogen bonding.

Data supported by substance profiling databases .

Solution Thermodynamics & pH-Dependent Speciation

Understanding the ionization states of 3-amino-3-(4-chlorophenyl)propanoic acid is paramount. The electron-withdrawing nature of the para-chloro substitution exerts an inductive effect that slightly reduces the basicity of the adjacent β -amine compared to aliphatic β -amino acids.

As the environmental pH shifts, the molecule transitions through three distinct ionization states. The HCl salt is utilized specifically to force the molecule into its highly soluble cationic state at low pH (e.g., in the gastric environment), which is a fundamental principle of pharmaceutical salt selection .

Speciation Cation Cationic Form (pH < 3.5) Highly Soluble Zwitterion Zwitterionic Form (pH 4.0 - 9.0) Lowest Solubility Cation->Zwitterion -H+ (pKa1 ~3.8) Zwitterion->Cation +H+ Anion Anionic Form (pH > 9.5) Highly Soluble Zwitterion->Anion -H+ (pKa2 ~9.8) Anion->Zwitterion +H+

Fig 1: pH-dependent speciation and macro-solubility shifts of the API.

Solid-State Profiling & Preformulation

Hydrochloride salts of amino acids are prone to polymorphism and moisture-induced phase transitions. The presence of the chloride counterion creates a strong hydrogen-bond network with the protonated amine. However, exposure to high relative humidity (RH) can lead to hydrate formation or, in severe cases, salt disproportionation where the HCl is lost, and the compound reverts to the insoluble free base.

SolidStateWorkflow Start API Salt: 3-amino-3-(4-chlorophenyl) propanoic acid HCl Thermal Thermal Analysis (DSC / TGA) Start->Thermal Crystallography Crystallography (XRPD) Start->Crystallography Moisture Moisture Sorption (DVS) Start->Moisture PolyScreen Polymorph Screening (Solvent-mediated) Thermal->PolyScreen Crystallography->PolyScreen Hygro Hygroscopicity Profiling (Critical RH) Moisture->Hygro Stability Solid-State Stability (Accelerated conditions) PolyScreen->Stability Hygro->Stability

Fig 2: Solid-state characterization workflow for polymorph and moisture profiling.

Self-Validating Experimental Protocols

To ensure data integrity, every preformulation assay must include internal validation mechanisms. Do not rely on assumed conditions; the API will actively alter its microenvironment.

Protocol A: Thermodynamic pH-Solubility Mapping (Shake-Flask Method)

Causality: The shake-flask method is chosen over kinetic solvent-shift assays because it provides true thermodynamic equilibrium data, which is critical for predicting in vivo precipitation risks.

  • Media Preparation: Prepare 50 mM buffered solutions at pH 1.2, 4.5, and 6.8. Why 50 mM? High buffer capacity is required to resist the acidifying effect of the dissolving HCl salt.

  • Equilibration: Add excess API to 5 mL of each buffer. Shake at 37°C for 24 hours. Why 24 hours? This overcomes the kinetic activation barrier of dissolution and ensures the solid phase has reached thermodynamic equilibrium with the solution.

  • Phase Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes. Why not filter? Polytetrafluoroethylene (PTFE) or nylon filters can adsorb lipophilic API molecules, artificially lowering the measured concentration.

  • System Validation (Critical): Measure the pH of the supernatant post-equilibration. If the final pH deviates by >0.1 units from the initial buffer pH, the buffer capacity was breached. The data point must be plotted against the final pH, not the target pH, to ensure thermodynamic accuracy.

Protocol B: Polymorph Screening & Validation

Causality: Identifying the most thermodynamically stable polymorph prevents unexpected phase transitions during shelf-life.

  • Solvent-Mediated Phase Transition (SMPT): Suspend the API in a diverse panel of solvents (water, ethanol, acetone, heptane). Cycle the temperature between 5°C and 40°C every 4 hours for 3 days. Why temperature cycling? It provides the kinetic energy necessary to dissolve metastable forms and precipitate the most thermodynamically stable polymorph.

  • XRPD Analysis: Isolate the solids and analyze via X-Ray Powder Diffraction to identify unique crystalline lattices.

  • System Validation (DSC/TGA): Cross-reference every new XRPD pattern with Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Why? If a new XRPD pattern shows a broad endotherm in DSC that perfectly aligns with a mass loss in TGA, the system validates that the "new form" is merely a solvate/hydrate, not a true anhydrous polymorph.

Chemical Stability & Excipient Compatibility

Unlike ester- or amide-based prodrugs, the C-C backbone of this β -amino acid is highly resistant to hydrolysis. However, the primary amine on the β -carbon presents a specific chemical liability: The Maillard Reaction .

Mechanistic Causality: If formulated with reducing sugars (e.g., lactose, a ubiquitous tablet diluent), the unprotonated fraction of the amine will act as a nucleophile. It attacks the electrophilic carbonyl of the open-chain sugar to form a Schiff base, which subsequently undergoes Amadori rearrangement to form brown melanoidin pigments.

  • Formulation Directive: Strictly avoid reducing sugars. Utilize microcrystalline cellulose (MCC), mannitol, or dibasic calcium phosphate as primary diluents to ensure long-term chemical stability.

Mechanistic Insights in Drug Design

Why do medicinal chemists specifically utilize 3-amino-3-(4-chlorophenyl)propanoic acid over standard α -amino acids?

  • Absolute Proteolytic Stability: β -peptides constructed from this building block are virtually invulnerable to common proteases (e.g., pepsin, trypsin, elastase). The active sites of natural proteases are stereochemically evolved to hydrolyze α -peptide bonds. The insertion of an extra methylene group in the β -amino acid disrupts the required transition state geometry, rendering enzymatic cleavage impossible.

  • Enhanced Pharmacodynamics: The integration of the 4-chlorophenyl group provides a bulky, highly lipophilic vector. This allows the molecule to perfectly occupy deep hydrophobic pockets in targets like VLA-4 integrins or GABA receptors (acting as an advanced baclofen analog), yielding high receptor affinity combined with superior biological half-lives.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Hook, D. F., Gessier, F., Noti, C., Kast, P., & Seebach, D. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. ChemBioChem / PubMed. URL:[Link]

  • Hook, D. F., Bindschädler, P., Mahajan, Y. R., Sebesta, R., Kast, P., & Seebach, D. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides. Chemistry & Biodiversity / PubMed. URL:[Link]

  • NextSDS. (2023). (3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride - Chemical Substance Information. NextSDS Substance Database. URL: [Link]

Exploratory

Preliminary Toxicity Screening of 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride: A Risk-Based, Structurally-Informed Approach

An In-Depth Technical Guide: Abstract: The preclinical safety assessment of any new chemical entity is a cornerstone of drug development and chemical safety. This guide provides a comprehensive, technically-detailed fram...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract: The preclinical safety assessment of any new chemical entity is a cornerstone of drug development and chemical safety. This guide provides a comprehensive, technically-detailed framework for the preliminary toxicity screening of 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride. Given the absence of extensive public toxicity data for this specific compound, we will employ a structurally-informed strategy, drawing parallels with its close structural analog, Baclofen, a known GABA-B receptor agonist. This approach allows us to form a testable hypothesis regarding its potential mechanism of action and toxicological profile. This whitepaper outlines a phased screening cascade, beginning with foundational in vitro cytotoxicity and genotoxicity assays to establish a baseline safety profile, followed by a targeted in vivo acute oral toxicity study. Each section provides not only detailed, field-proven protocols but also the scientific rationale behind the experimental choices, data interpretation, and decision-making criteria for researchers, scientists, and drug development professionals.

Introduction: Establishing the Context

The Compound: 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride

3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride is a synthetic amino acid derivative.[1] Its structure, featuring a chlorophenyl group, makes it a valuable building block in medicinal chemistry and peptide synthesis, where it can be incorporated to create novel compounds with specific pharmacological properties.[2] The hydrochloride salt form is typically used to improve solubility and stability. While related compounds have been explored in various research contexts, this specific molecule lacks a robust, publicly available toxicological profile, necessitating a systematic preliminary screening.[3]

The Imperative for Early Toxicity Screening

In the lifecycle of drug discovery and chemical development, early-stage toxicity screening is a critical risk mitigation strategy.[4] It allows for the rapid and cost-effective identification of compounds with potentially unfavorable safety profiles, a "fail fast, fail early" approach that conserves resources and prioritizes the most promising candidates.[4][5] In vitro methodologies are central to this initial phase, offering high-throughput capabilities while aligning with the ethical principles of reducing animal testing.[5][6][7]

A Structurally-Informed Hypothesis: The Baclofen Analogy

A key principle in toxicology is the analysis of structure-activity relationships. 3-amino-3-(4-chlorophenyl)propanoic acid is a close structural analog of Baclofen, a well-established muscle relaxant and antispasmodic agent.[8] The primary mechanism of action for Baclofen is its role as an agonist for the gamma-aminobutyric acid (GABA)B receptor, which leads to inhibitory effects in the central nervous system (CNS).[9][10]

The toxicological profile of Baclofen is well-documented and primarily involves an extension of its pharmacological effects at toxic concentrations.[8] Overdose can lead to severe CNS and respiratory depression, confusion, lethargy, coma, hypotonia, and hemodynamic instability.[9][11] Paradoxically, seizures can also occur, potentially due to complex interactions with both GABAergic and glutamatergic systems.[9][12]

Given this strong structural similarity, we will proceed with the working hypothesis that 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride may act as a GABA-B agonist and could therefore present a similar toxicological profile, particularly concerning neurotoxicity. This hypothesis will inform our selection of cell lines and the specific clinical signs we monitor in subsequent in vivo studies.

cluster_0 Hypothesized Mechanism of Action Compound 3-amino-3-(4-chlorophenyl) propanoic acid HCl (Test Compound) GABAB_R GABA-B Receptor Compound->GABAB_R Agonism (Hypothesized) Presynaptic Presynaptic Neuron GABAB_R->Presynaptic Reduces Neurotransmitter Release Postsynaptic Postsynaptic Neuron GABAB_R->Postsynaptic Hyperpolarization Inhibition Neuronal Inhibition (Potential for CNS Depression) Presynaptic->Inhibition Postsynaptic->Inhibition

Caption: Hypothesized mechanism based on structural analogy to Baclofen.

Phase 1: In Vitro Toxicity Assessment

The initial phase of screening focuses on cell-based assays to determine intrinsic cytotoxicity and the potential for genetic damage. This phase provides the foundational data needed to establish a concentration range for further testing and to identify any immediate red flags.

Foundational Cytotoxicity Screening

Causality Behind Experimental Choices: The primary goal is to determine the concentration at which the test compound induces cell death, quantified as the half-maximal inhibitory concentration (IC50).[4] We employ a multi-assay, multi-cell line approach to build a robust and self-validating dataset. Two distinct assays are used: one measuring metabolic activity (MTT) and another measuring cell membrane integrity (LDH). Concordance between these assays strengthens the confidence in the results. The cell line panel is chosen to represent key organ systems relevant to drug metabolism and potential toxicity:

  • HepG2 (Human Hepatocellular Carcinoma): Represents the liver, the primary site of drug metabolism.

  • HEK293 (Human Embryonic Kidney): Represents the kidney, a major route of drug excretion.

  • SH-SY5Y (Human Neuroblastoma): Represents neuronal cells, chosen specifically to investigate our hypothesis of potential neurotoxicity.

cluster_workflow In Vitro Toxicity Screening Workflow Start Test Compound Stock Solution PrepareDoses Prepare Serial Dilutions Start->PrepareDoses TreatCells Treat Cells with Compound Concentrations (24-48h incubation) PrepareDoses->TreatCells SeedCells Seed Cell Lines (HepG2, HEK293, SH-SY5Y) in 96-well plates SeedCells->TreatCells PerformAssays Perform Parallel Assays TreatCells->PerformAssays MTT MTT Assay (Metabolic Activity) PerformAssays->MTT LDH LDH Assay (Membrane Integrity) PerformAssays->LDH Analyze Data Analysis: - Calculate % Viability - Plot Dose-Response Curves - Determine IC50 Values MTT->Analyze LDH->Analyze Decision Integrated Assessment: Proceed to Genotoxicity? Analyze->Decision

Caption: General workflow for in vitro cytotoxicity screening.

2.1.1 Experimental Protocol: MTT Assay for Cell Viability The MTT assay is a colorimetric method that measures the activity of mitochondrial reductase enzymes, which reflects the number of viable cells.[13]

  • Cell Seeding: Plate HepG2, HEK293, and SH-SY5Y cells in separate 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride in the appropriate cell culture medium. A typical concentration range for an unknown compound is 0.1 µM to 1000 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions. Include vehicle control (medium only) and positive control (e.g., Doxorubicin) wells. Incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4]

2.1.2 Experimental Protocol: LDH Release Assay for Cytotoxicity This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a key indicator of cytotoxicity.[14][15]

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol in a parallel set of 96-well plates.

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine maximum LDH release. Calculate cytotoxicity as a percentage of the maximum LDH release.

2.1.3 Data Presentation: Quantitative Cytotoxicity Summary

Cell LineAssayIncubation TimeIC50 (µM) [Hypothetical Data]
HepG2MTT48h> 1000
HepG2LDH48h> 1000
HEK293MTT48h850
HEK293LDH48h910
SH-SY5YMTT48h475
SH-SY5YLDH48h520

Interpretation: The hypothetical data suggests higher sensitivity in the neuronal cell line, which aligns with our working hypothesis and warrants further investigation. The overall low cytotoxicity (>400 µM) would generally be considered acceptable for proceeding to the next stage of screening.

Genotoxicity Assessment: The Standard Battery

Causality Behind Experimental Choices: Genotoxicity testing is a regulatory requirement designed to detect compounds that can induce genetic damage, a key event in carcinogenesis and heritable diseases.[16][17] No single test can detect all genotoxic mechanisms, so a standard battery of complementary assays is employed.[17][18]

  • Ames Test: Detects gene mutations (point mutations and frameshifts) in bacteria. It is a rapid and sensitive initial screen.[18][19]

  • In Vitro Micronucleus Assay: Detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss) in mammalian cells, providing a more comprehensive assessment of chromosomal damage.[16][19]

2.2.1 Protocol: Bacterial Reverse Mutation Assay (Ames Test) This protocol is based on the principles of OECD Test Guideline 471.

  • Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

  • Exposure: The test compound is mixed with the bacterial culture and molten top agar. This mixture is then poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine or tryptophan) is counted.

  • Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

2.2.2 Protocol: In Vitro Micronucleus Assay This protocol follows the principles of OECD Test Guideline 487.

  • Cell Line: Use a suitable mammalian cell line, such as CHO (Chinese Hamster Ovary) or human peripheral blood lymphocytes.

  • Treatment: Treat cells with at least three concentrations of the test compound, derived from the cytotoxicity data (typically up to a concentration that produces ~50% cytotoxicity). Include positive and negative controls.

  • Metabolic Activation: As with the Ames test, perform the assay with and without S9 metabolic activation.

  • Cytochalasin B: Add Cytochalasin B to block cytokinesis, which allows for the identification of cells that have completed one nuclear division. This results in binucleated cells where micronuclei are easily scored.

  • Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Phase 2: In Vivo Acute Oral Toxicity Assessment

Causality Behind Experimental Choices: If the in vitro data shows an acceptable cytotoxicity profile and no signs of genotoxicity, a preliminary in vivo study is warranted. The goal is to understand the compound's effects in a whole biological system, including absorption, distribution, metabolism, and excretion (ADME) and to identify a potential lethal dose (LD50).[20] We select the OECD 425 Up-and-Down Procedure because it is an ethical and efficient method that uses a minimal number of animals to provide a statistically robust estimate of the LD50 and allows for detailed clinical observation.[21]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
  • Species and Sex: Use a single sex of rodent, typically female rats, as they are often slightly more sensitive.[21]

  • Housing and Acclimation: House animals in standard conditions with a 12-hour light/dark cycle and allow them to acclimate for at least 5 days before the study.

  • Dosing Preparation: Prepare the test compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).

  • Starting Dose Selection: Based on in vitro data and information from structurally related compounds, select a starting dose. A default starting dose of 175 mg/kg can be used if no other information is available.[21]

  • Dosing Procedure:

    • Fast the first animal overnight.

    • Administer the starting dose via oral gavage.

    • Observe the animal. If it survives for 48 hours, the next animal is dosed at a higher level (e.g., 550 mg/kg). If it dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).[21]

    • This sequential dosing continues, with the dose for each subsequent animal being adjusted up or down based on the outcome of the previous one. The study typically uses around 5 animals.

  • Clinical Observations:

    • Observe animals closely for the first 4 hours post-dosing, and then daily for a total of 14 days.[21]

    • Record all signs of toxicity, paying close attention to neurobehavioral changes due to the Baclofen hypothesis: sedation, lethargy, changes in gait, tremors, convulsions, and respiratory rate.

    • Record body weights weekly.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Analysis and Classification

The sequence of outcomes (survival or death) is used to calculate the LD50 using the maximum likelihood method.[21] This value allows the compound to be classified according to the Globally Harmonised System (GHS), providing a standardized measure of its acute toxicity.

Table: GHS Classification for Acute Oral Toxicity

GHS CategoryLD50 Range (mg/kg)Hazard Statement
1≤ 5Fatal if swallowed
2> 5 and ≤ 50Fatal if swallowed
3> 50 and ≤ 300Toxic if swallowed
4> 300 and ≤ 2000Harmful if swallowed
5> 2000 and ≤ 5000May be harmful if swallowed

Synthesis and Decision-Making

Integrated Risk Assessment

The culmination of this preliminary screening is an integrated assessment of all data points. A decision on whether to advance the compound is made by considering the following:

  • Cytotoxicity Profile: Is the IC50 sufficiently high, particularly in relevant cell lines? Is there a significant difference in sensitivity between cell lines (e.g., neuronal vs. hepatic) that might indicate target organ toxicity?

  • Genotoxicity: Is the compound negative in the standard battery? A positive result, particularly in the mammalian micronucleus assay, is a significant red flag that often halts development.

  • Acute Oral Toxicity: What is the in vivo LD50 and GHS classification? Are the observed clinical signs of toxicity severe, and are they reversible? Do the observed signs support the initial mechanistic hypothesis (e.g., did the compound cause CNS depression)?

A compound with low cytotoxicity (IC50 > 100 µM), no genotoxicity, and a high LD50 (GHS Category 4 or 5) would be a strong candidate for further development.[20] Conversely, a compound showing potent cytotoxicity, evidence of genotoxicity, or high acute oral toxicity (GHS Category 1-3) would likely be deprioritized.

Future Directions

If 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride passes this preliminary screen, the next logical steps would involve more in-depth toxicological studies, such as:

  • Repeated-Dose Toxicity Studies (28-day or 90-day): To assess the effects of chronic exposure.

  • Pharmacokinetic (PK) Studies: To understand the ADME properties of the compound in detail.

  • Safety Pharmacology Studies: To investigate effects on the cardiovascular, respiratory, and central nervous systems.

  • Mechanism of Action Studies: To confirm or refute the hypothesized GABA-B receptor agonism using specific receptor binding or functional assays.

This structured, hypothesis-driven approach ensures that the preliminary toxicity screening is not merely a data-gathering exercise but a critical decision-making tool in the advancement of new chemical entities.

References

  • Ghanem, H., et al. (2022). Baclofen therapeutics, toxicity, and withdrawal: A narrative review. PMC. Retrieved from [Link]

  • Emergency Care BC. (2024, February 3). Baclofen Toxicity. Retrieved from [Link]

  • Olson, K. R., et al. (Eds.). (n.d.). BACLOFEN | Poisoning & Drug Overdose, 7e. AccessMedicine | McGraw Hill Medical. Retrieved from [Link]

  • Murray, L., et al. (2025, December 21). Baclofen toxicity. LITFL. Retrieved from [Link]

  • European Commission, Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link]

  • S, S., & G, M. (2016, January 11). High-throughput approaches for genotoxicity testing in drug development: recent advances. International Journal of High-Throughput Screening. Retrieved from [Link]

  • Roy, P. S. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • InfinixBio. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Retrieved from [Link]

  • Tsoris, A., & Marlar, C. A. (2023, March 20). Baclofen Toxicity. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • OECD. (2001, December 17). OECD Guideline for the Testing of Chemicals 420. Retrieved from [Link]

  • Wikipedia. (n.d.). In vitro toxicology. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Genotoxicity Study. Retrieved from [Link]

  • EMA. (n.d.). A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Retrieved from [Link]

  • OECD. (2022, June 30). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

  • OECD. (2002, February 8). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]

  • Singh, S., et al. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • NextSDS. (n.d.). (3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride. Retrieved from [Link]

  • MDPI. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Retrieved from [Link]

  • Lu, S., et al. (2020, March 12). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. PMC. Retrieved from [Link]

  • NextSDS. (n.d.). (3S)-3-amino-3-(3-chlorophenyl)propanoic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. Retrieved from [Link]

  • Papaya. (n.d.). Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis Protocols for 3-Amino-3-(4-chlorophenyl)propanoic Acid Hydrochloride

Executive Summary & Strategic Rationale The enantiopure β3 -amino acid, 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride (CAS: 19947-39-8)[1], is a critical chiral building block in the development of peptidomimeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The enantiopure β3 -amino acid, 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride (CAS: 19947-39-8)[1], is a critical chiral building block in the development of peptidomimetics, β -peptides, and advanced active pharmaceutical ingredients (APIs). Unlike α -amino acids, β -amino acids possess an additional carbon in their backbone, conferring exceptional proteolytic stability to derived peptides. However, their asymmetric synthesis is inherently challenging due to the lack of adjacent stereocenters to direct incoming nucleophiles and their propensity to undergo retro-Michael elimination under harsh conditions.

As a Senior Application Scientist, selecting the appropriate synthetic route requires balancing enantiomeric excess (ee), scalability, and operational cost. This guide details two field-proven, self-validating methodologies for the asymmetric synthesis of this compound:

  • Diastereoselective Enolate Addition via Ellman’s Chiral Auxiliary: A highly predictable, stoichiometric approach ideal for discovery and pilot-scale synthesis.

  • Biocatalytic Kinetic Resolution via CAL-B: An industrially scalable, green-chemistry approach utilizing enzymatic specificity.

Both protocols are designed as self-validating systems . By leveraging intermediate purification steps (diastereomer separation in the auxiliary route; polarity-based separation in the enzymatic route), these workflows inherently correct for minor upstream stereochemical leaks, guaranteeing a final product with >99% ee.

Comparative Methodology Data

To facilitate strategic decision-making, the quantitative metrics of the primary asymmetric methodologies are summarized below.

MethodologyOverall Yield (%)Enantiomeric Excess (ee %)ScalabilityRelative CostPrimary Advantage
Ellman's Sulfinamide 65 – 75%> 99%Moderate (Pilot)HighAbsolute stereocontrol; self-validating via chromatography.
CAL-B Kinetic Resolution 40 – 45% (max 50%)> 98%High (Industrial)LowGreen chemistry; highly scalable; inexpensive reagents.
Asymmetric Hydrogenation 85 – 95%90 – 95%High (Industrial)Very HighAtom economical; requires specialized Rh/Ru chiral ligands.

Protocol A: Diastereoselective Synthesis via Ellman's Auxiliary

Mechanistic Insight & Causality

This protocol utilizes (R)-tert-butanesulfinamide as a chiral directing group [1]. The condensation of 4-chlorobenzaldehyde with the sulfinamide requires Titanium(IV) ethoxide ( Ti(OEt)4​ ). Ti(OEt)4​ is explicitly chosen over standard acid catalysts because it acts simultaneously as a mild Lewis acid to activate the carbonyl and as an irreversible water scavenger, driving the equilibrium forward without racemizing the sensitive sulfinamide.

During the enolate addition, Lithium Diisopropylamide (LDA) is used at -78 °C to generate the kinetic enolate of methyl acetate. The low temperature is critical to prevent self-condensation of the ester. The stereochemical outcome is governed by a highly ordered, six-membered chair-like transition state where the lithium coordinates to both the enolate oxygen and the sulfinyl oxygen, directing the nucleophilic attack strictly to the Re-face of the imine. This system is self-validating : any minor diastereomer formed can be completely removed via standard flash chromatography prior to auxiliary cleavage, ensuring absolute enantiopurity of the final hydrochloride salt.

Step-by-Step Methodology

Step 1: Synthesis of (R)-N-(4-Chlorobenzylidene)-2-methylpropane-2-sulfinamide

  • Charge a flame-dried, argon-purged round-bottom flask with 4-chlorobenzaldehyde (10.0 mmol) and (R)-tert-butanesulfinamide (10.5 mmol).

  • Add anhydrous dichloromethane (DCM, 30 mL), followed by the dropwise addition of Ti(OEt)4​ (20.0 mmol). Causality: Excess Ti(OEt)4 ensures complete dehydration.

  • Stir the reaction at room temperature for 12 hours.

  • Quench by pouring the mixture into an equal volume of brine while stirring vigorously. Filter the resulting white suspension (titanium dioxide salts) through a pad of Celite.

  • Extract the aqueous layer with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the sulfinyl imine.

Step 2: Diastereoselective Enolate Addition

  • In a separate flame-dried flask, cool a solution of diisopropylamine (12.0 mmol) in anhydrous THF (20 mL) to -78 °C.

  • Add n-Butyllithium (11.5 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Add methyl acetate (11.5 mmol) dropwise and stir for 30 minutes at -78 °C to form the kinetic enolate.

  • Slowly add a solution of the sulfinyl imine (from Step 1) in THF (10 mL) to the enolate solution. Stir for 3 hours at -78 °C.

  • Quench with saturated aqueous NH4​Cl and warm to room temperature. Extract with ethyl acetate.

  • Self-Validation Step: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc). The major diastereomer (S, R_S) will elute distinctly from any minor isomers, guaranteeing stereochemical purity.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified sulfinyl β -amino ester in a THF/ H2​O mixture (3:1, 20 mL). Add LiOH (2.0 equiv) and stir at room temperature for 4 hours to hydrolyze the ester.

  • Acidify to pH 3 with 1M HCl, extract with EtOAc, and concentrate to yield the sulfinyl amino acid.

  • Dissolve the intermediate in anhydrous methanol (10 mL) and add 4M HCl in dioxane (5.0 equiv). Stir for 1 hour at room temperature. Causality: The anhydrous acidic conditions selectively cleave the N-S bond, releasing the auxiliary as a volatile sulfinyl chloride while precipitating the target molecule.

  • Concentrate the solvent and triturate the residue with diethyl ether to afford the pure (S)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride as a white solid.

Ellman A 4-Chlorobenzaldehyde + (R)-t-Bu-Sulfinamide B Sulfinyl Imine (Intermediate) A->B Ti(OEt)4, CH2Cl2 RT, 12h C Sulfinyl β-Amino Ester (Diastereomerically Pure) B->C Methyl Acetate, LDA THF, -78°C D (S)-3-Amino-3-(4-chlorophenyl) propanoic acid HCl C->D 1. LiOH, THF/H2O 2. 4M HCl/Dioxane

Caption: Synthetic workflow for 3-amino-3-(4-chlorophenyl)propanoic acid via Ellman's auxiliary.

Protocol B: Enzymatic Kinetic Resolution via CAL-B

Mechanistic Insight & Causality

For industrial scale-up, enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B) is the premier choice [2]. CAL-B possesses a highly specific chiral binding pocket. When exposed to a racemic mixture of the β -amino ester and an acyl donor (e.g., ethyl acetate or isopropyl butyrate), the enzyme selectively acylates the (R)-enantiomer. The (S)-enantiomer faces severe steric clashes within the active site, resulting in an enantiomeric ratio ( E -value) typically exceeding 200.

This is a self-validating system based on polarity. The reaction is intentionally halted at ~45-50% conversion. The resulting mixture contains the highly non-polar acylated (R)-product and the polar, unreacted (S)-free amine. A simple acid/base liquid-liquid extraction flawlessly separates the two, ensuring that no trace of the undesired enantiomer contaminates the final batch.

Step-by-Step Methodology

Step 1: Preparation of Racemic Substrate

  • Synthesize racemic ethyl 3-amino-3-(4-chlorophenyl)propanoate via a standard Knoevenagel condensation of 4-chlorobenzaldehyde with malonic acid, followed by esterification and amination, or via a direct Rodionov reaction.

Step 2: Enzymatic Kinetic Resolution

  • Dissolve the racemic ethyl 3-amino-3-(4-chlorophenyl)propanoate (50.0 mmol) in anhydrous diisopropyl ether (100 mL).

  • Add ethyl methoxyacetate (75.0 mmol) as the acyl donor. Causality: Methoxyacetates are highly activated acyl donors that increase the reaction rate of CAL-B without compromising enantioselectivity.

  • Add immobilized CAL-B (Novozym 435, 1.0 g).

  • Incubate the suspension in an orbital shaker at 45 °C and 200 rpm. Monitor the reaction via chiral HPLC.

  • Terminate the reaction precisely when conversion reaches 48-50% (typically 24-48 hours) by filtering off the immobilized enzyme. The enzyme can be washed with cold solvent and recycled.

Step 3: Separation and Hydrolysis

  • Self-Validation Step: Transfer the filtrate to a separatory funnel. Add 1M aqueous HCl (50 mL). The unreacted (S)-amine partitions into the aqueous phase as a water-soluble salt, while the (R)-N-acyl ester remains entirely in the organic phase.

  • Separate the aqueous layer and wash it once more with diisopropyl ether to remove trace organic impurities.

  • Transfer the highly pure aqueous phase containing the (S)-amine salt to a round-bottom flask. Add concentrated HCl to achieve a 6M concentration.

  • Reflux the solution for 6 hours. Causality: Refluxing in strong acid simultaneously hydrolyzes the ethyl ester and ensures the amine is fully protonated.

  • Evaporate the water under reduced pressure to yield (S)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride as a highly crystalline, enantiopure solid.

CALB A Racemic β-Amino Ester (±)-Ethyl 3-amino-3-(4-Cl-Ph)propanoate B CAL-B Lipase Acyl Donor A->B Kinetic Resolution C (R)-N-Acyl β-Amino Ester (Acylated Product) B->C Acylation (Fast) D (S)-β-Amino Ester (Unreacted Enantiomer) B->D No Reaction (Slow) E (S)-3-Amino-3-(4-chlorophenyl) propanoic acid HCl D->E 6M HCl Reflux

Caption: Enzymatic kinetic resolution of racemic β-amino esters using Candida antarctica Lipase B.

References

  • Tang, T. P.; Ellman, J. A. "Asymmetric Synthesis of beta-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines." Journal of Organic Chemistry, 2002, 67(22), 7819-7832.[Link]

  • Enantioselective Synthesis of β-amino acids: A Review. ResearchGate, 2015.[Link]

Sources

Application

Application Note: Fmoc Protection of 3-Amino-3-(4-chlorophenyl)propanoic Acid Hydrochloride for Solid-Phase Peptide Synthesis (SPPS)

Introduction & Mechanistic Rationale The incorporation of non-proteinogenic β -amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug development, conferring enhanced proteolytic stability and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of non-proteinogenic β -amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug development, conferring enhanced proteolytic stability and unique secondary structures. 3-Amino-3-(4-chlorophenyl)propanoic acid is a highly valuable β3 -amino acid building block[1]. To seamlessly integrate this monomer into standard Solid-Phase Peptide Synthesis (SPPS) workflows, the primary amine must be transiently protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group[2].

This application note details a highly optimized, self-validating protocol for the Fmoc protection of 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride using Fmoc-N-hydroxysuccinimide (Fmoc-OSu) under modified Schotten-Baumann conditions[3].

Causality in Reagent Selection
  • Fmoc-OSu vs. Fmoc-Cl: Fmoc-OSu is explicitly selected over Fmoc-Cl for this protocol. Fmoc-Cl is highly reactive and prone to activating the unprotected carboxylic acid moiety via mixed anhydride formation, which inevitably leads to deleterious dipeptide oligomerization[3][4]. Fmoc-OSu provides a controlled nucleophilic acyl substitution rate, eliminating oligomerization while maintaining high yields[4].

  • Base Selection ( Na2​CO3​ ): Because the starting material is a hydrochloride salt, a stoichiometric excess of base is required. Sodium carbonate serves a tripartite role: (1) neutralizing the HCl salt, (2) deprotonating the carboxylic acid to ensure aqueous solubility, and (3) maintaining the primary amine in its reactive, unprotonated state[5][6].

Mechanism A β-Amino Acid HCl Salt (Protonated, Unreactive) B Free Base Amine (Active Nucleophile) A->B Na2CO3 (Neutralization) C Tetrahedral Intermediate (Transient) B->C Fmoc-OSu (Nucleophilic Attack) D Fmoc-β-Amino Acid (Protected Product) C->D - NHS (Leaving Group)

Mechanistic pathway of Fmoc-OSu mediated amine protection under basic conditions.

Stoichiometry and Reagent Preparation

To ensure reproducibility, all quantitative data for a standard 10 mmol scale synthesis is summarized below.

Table 1: Stoichiometric parameters for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
3-Amino-3-(4-chlorophenyl)propanoic acid HCl236.091.002.36 gSubstrate
Fmoc-OSu337.331.053.54 gProtecting Reagent
Sodium Carbonate ( Na2​CO3​ )105.992.502.65 gBase / Buffer
Tetrahydrofuran (THF)72.11N/A25 mLOrganic Co-solvent
Deionized Water ( H2​O )18.02N/A25 mLAqueous Solvent
1M Hydrochloric Acid (HCl)36.46N/A~30 mLAcidifying Agent

Experimental Protocol

The following protocol is designed as a self-validating system. Visual cues (dissolution, precipitation) and pH checkpoints inherently verify the success of each step, minimizing the risk of downstream failure.

Step 1: Substrate Neutralization and Dissolution
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.65 g (25.0 mmol) of Na2​CO3​ in 25 mL of deionized water.

  • Slowly add 2.36 g (10.0 mmol) of 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride to the basic solution[7].

  • Validation Check: Stir at room temperature until the solid is completely dissolved. The evolution of CO2​ gas may be observed. Complete dissolution confirms the formation of the water-soluble sodium carboxylate salt[5]. Ensure the pH of this solution is ~9.5.

Step 2: Fmoc-OSu Addition
  • Dissolve 3.54 g (10.5 mmol) of Fmoc-OSu in 25 mL of THF.

  • Cool the aqueous amino acid solution to 0–5 °C using an ice bath. Causality: Cooling minimizes the base-catalyzed hydrolysis of Fmoc-OSu into Fmoc-OH and Fmoc- β -alanine[3].

  • Add the Fmoc-OSu/THF solution dropwise to the vigorously stirred aqueous solution over 15 minutes.

  • Remove the ice bath and allow the biphasic mixture to warm to room temperature.

Step 3: Reaction Monitoring and pH Control
  • Stir the reaction at room temperature for 12–16 hours[4][7].

  • Critical Checkpoint: Monitor the pH periodically. The pH must remain between 9.0 and 10.0. If the pH drops below 9.0, the amine protonates, drastically reducing its nucleophilicity and halting the reaction. If necessary, add 10% aqueous Na2​CO3​ dropwise to maintain the pH[6].

  • Reaction completion can be verified by TLC (DCM:MeOH 9:1, UV detection) showing the disappearance of the Fmoc-OSu spot[5].

Step 4: Aqueous Workup and Impurity Extraction
  • Transfer the mixture to a separatory funnel. Add 30 mL of deionized water to dilute the aqueous phase.

  • Extract the aqueous phase with diethyl ether ( 3×30 mL)[4].

  • Causality: This is a critical purification step. The desired Fmoc-amino acid remains in the aqueous layer as a highly soluble sodium salt. The ether extraction selectively removes unreacted Fmoc-OSu, fluorenylmethanol, and other neutral organic impurities[4][8]. Discard the organic layers.

Step 5: Acidification and Product Isolation
  • Transfer the purified aqueous layer to a large beaker and cool to 0–5 °C in an ice bath.

  • Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0[5][7].

  • Validation Check: A thick, white precipitate of the Fmoc-protected β -amino acid will form immediately upon crossing the pKa of the carboxylic acid (typically around pH 3-4)[6].

  • Extract the acidified aqueous suspension with ethyl acetate ( 3×40 mL)[4].

  • Combine the ethyl acetate layers, wash with 50 mL of saturated brine, and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Fmoc-3-amino-3-(4-chlorophenyl)propanoic acid as a white solid.

  • Optional: Recrystallize from ethyl acetate/hexanes to achieve the ultra-high purity required for SPPS[6][7].

Workflow N1 1. Substrate Neutralization Dissolve HCl salt in aqueous Na2CO3 N2 2. Fmoc-OSu Addition Add dropwise in THF at 0-5°C N1->N2 N3 3. Biphasic Reaction Stir at RT (12-16h), maintain pH 9-10 N2->N3 N4 4. Organic Wash Extract with Et2O to remove impurities N3->N4 N5 5. Acidification Adjust aqueous layer to pH 2.0 with 1M HCl N4->N5 N6 6. Isolation Extract with EtOAc, dry, and concentrate N5->N6

Workflow for the Fmoc protection of beta-amino acid hydrochloride salts.

Analytical Validation for SPPS Suitability

Before incorporation into an automated SPPS workflow, the synthesized Fmoc-amino acid must be analytically validated:

  • HPLC Purity: Ensure absolute purity is >98%. The presence of Fmoc- β -alanine (a common byproduct of Fmoc-OSu degradation) must be quantified and confirmed to be <0.5%[3].

  • Chiral Integrity: If a specific enantiomer (e.g., (S)- or (R)-) of the starting material was utilized, verify that no racemization occurred using chiral HPLC. The mild basic conditions (pH < 10) utilized in this protocol are specifically designed to preserve stereochemical integrity[2][7].

References

  • A Head-to-Head Comparison: Fmoc-OSu vs. Fmoc-Cl for Amine Protection. Benchchem. 4

  • Overview of Fmoc Amino Acids. ChemPep. 2

  • Fmoc-OSu Synthesis - New Process. Omizzur. 8

  • Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. ACS Publications. 5

  • Fmoc - Lokey Lab Protocols. Wikidot.3

  • Buy 3-Amino-3-(4-chlorophenyl)propanoic acid | 19947-39-8. Smolecule. 1

  • A Fmoc protection reagent: Fmoc-Amox. Suzhou Highfine Biotech.6

  • Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. NIH. 7

Sources

Method

A Robust, Validated HPLC-UV Method for the Quantification of 3-amino-3-(4-chlorophenyl)propanoic acid HCl

An Application Note from the Office of the Senior Application Scientist Abstract This application note describes the development and validation of a simple, robust, and reliable isocratic reversed-phase high-performance...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note describes the development and validation of a simple, robust, and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride. Due to the polar nature of the analyte, careful selection of stationary phase chemistry and mobile phase pH was critical. The developed method utilizes a polar-embedded C18 column to ensure adequate retention and sharp, symmetrical peak shapes. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control and stability testing of the bulk drug substance.

Introduction

3-amino-3-(4-chlorophenyl)propanoic acid is a beta-amino acid derivative containing a chlorophenyl functional group.[1][2] Amino acids and their derivatives are fundamental building blocks in numerous biological processes and serve as key intermediates in pharmaceutical synthesis.[3] The accurate quantification of such compounds is essential for ensuring product quality, safety, and efficacy in drug development.

The primary analytical challenge for this molecule is its high polarity, conferred by the zwitterionic amino and carboxylic acid moieties, which complicates retention on traditional reversed-phase columns.[4] This guide provides a systematic approach to method development, beginning with an analysis of the analyte's physicochemical properties and culminating in a fully validated protocol suitable for a regulated environment.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development. The key characteristics of 3-amino-3-(4-chlorophenyl)propanoic acid are summarized below.

PropertyValue / ObservationImplication for HPLC Method Development
Molecular Formula C₉H₁₀ClNO₂ (Free Base)Used for concentration calculations.
Molecular Weight 199.63 g/mol (Free Base)Essential for preparing standard solutions of known molarity.[1][2][5]
Structure Beta-amino acid with a 4-chlorophenyl group.The chlorophenyl group acts as a strong chromophore for UV detection.
pKa (Predicted) Carboxylic Acid: ~3.6, Amino Group: ~9-10The molecule is zwitterionic. Mobile phase pH control is critical to manage ionization and achieve consistent retention.[6]
logP (Predicted) -0.8 to -0.2Indicates the compound is hydrophilic (polar).[1][7] Retention on standard C18 columns will be poor; a polar-modified stationary phase is required.[4][8]
UV Absorbance Contains a chlorophenyl chromophore.Expected to have a strong UV absorbance maximum (λmax) around 254-270 nm, enabling sensitive UV detection without derivatization.[9]
Solubility Soluble in water.[5]Allows for easy preparation of standards and samples in aqueous diluents, compatible with reversed-phase HPLC.

HPLC Method Development Strategy

The method development was guided by the analyte's polar, ionizable nature. The goal was to achieve a retention factor (k') between 2 and 10, a tailing factor (Tf) ≤ 1.5, and high efficiency (N > 2000).

Rationale for Column and Mobile Phase Selection
  • Stationary Phase: Standard C18 columns often suffer from "phase collapse" or dewetting when used with highly aqueous mobile phases, leading to loss of retention for polar analytes. To overcome this, a polar-embedded C18 column was selected. These columns incorporate a polar group (e.g., amide, carbamate) near the silica surface, which allows the stationary phase to remain fully wetted and provides an alternative interaction mechanism for enhanced polar retention.[10]

  • Mobile Phase pH: To ensure robust and reproducible retention, the ionization of the analyte must be controlled. Operating at a low pH of 3.0 using a phosphate buffer serves two purposes:

    • It fully protonates the primary amine group, giving the analyte a consistent positive charge.

    • It suppresses the deprotonation of the carboxylic acid group, reducing its polarity.

    • It suppresses the ionization of residual silanol groups on the column packing, which minimizes undesirable secondary interactions that can lead to peak tailing.[11]

  • Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity and lower UV cutoff compared to methanol.

  • Detection Wavelength: A standard solution of the analyte was scanned from 200-400 nm using a photodiode array (PDA) detector. The λmax was determined to be 263 nm , which was selected for quantification to ensure maximum sensitivity.

Method Development Workflow

The logical flow for developing this method is illustrated below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & Column Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Finalization & SST A Analyte Properties (Polar, Zwitterionic, UV-active) B Select Polar-Embedded C18 Column A->B Low logP requires enhanced polar retention C Select Low pH Buffer (pH 3.0) (e.g., 20mM KH2PO4) B->C Control ionization E Screen Organic Modifier (% Acetonitrile) C->E D Determine λmax via PDA Scan (Found: 263 nm) F Optimize %ACN for k' = 2-10 (Found: 25%) E->F Isocratic runs G Finalize Method Conditions (Flow rate, Temp.) F->G Refine for optimal resolution & run time H Define System Suitability (Tailing, Plates, %RSD) G->H

Caption: Logical workflow for HPLC method development.

Instrumentation and Consumables

  • HPLC System: Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and UV or PDA detector.

  • Chromatography Data System: Empower™ 3, Chromeleon™, or equivalent.

  • Analytical Column: Waters Atlantis T3, 4.6 x 150 mm, 5 µm (or equivalent polar-embedded/AQ-type C18 column).

  • Chemicals:

    • 3-amino-3-(4-chlorophenyl)propanoic acid HCl Reference Standard

    • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC Grade

    • Phosphoric Acid (H₃PO₄), ACS Grade

    • Acetonitrile (ACN), HPLC Grade

    • Water, HPLC Grade or Milli-Q

  • Labware: Calibrated analytical balance, volumetric flasks, pipettes, 0.45 µm nylon syringe filters.

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

  • Diluent (Mobile Phase A : Acetonitrile = 75:25 v/v): Prepare by mixing 750 mL of the aqueous mobile phase with 250 mL of acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation

Accurately weigh a sample amount equivalent to 25 mg of 3-amino-3-(4-chlorophenyl)propanoic acid HCl into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent to achieve a nominal concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Final Chromatographic Conditions
ParameterCondition
Column Waters Atlantis T3, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ in Water, pH 3.0
Mobile Phase B Acetonitrile
Mode Isocratic
Composition 75% A / 25% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 263 nm
Run Time 10 minutes

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[12][13]

ValidationWorkflow A Specificity (Peak Purity, Placebo) B Linearity & Range (5 levels, 50-150%) A->B C Accuracy (% Recovery at 3 levels) B->C D Precision C->D D_sub1 Repeatability (n=6) D->D_sub1 D_sub2 Intermediate (Different Day/Analyst) D->D_sub2 E LOD & LOQ (S/N Ratio or Slope) D->E F Robustness (pH, %ACN, Flow Rate) E->F

Caption: ICH Q2(R1) validation workflow.

System Suitability Test (SST)

Before performing any analysis, inject the working standard solution (0.1 mg/mL) five times. The SST criteria must be met.

ParameterAcceptance Criteria
Tailing Factor (Tf) ≤ 1.5
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area (n=5) ≤ 2.0%
Validation Parameters
  • Specificity: Inject the diluent, a placebo solution, and a standard solution. The diluent and placebo should show no interfering peaks at the retention time of the analyte. Peak purity should be assessed using a PDA detector.

  • Linearity: Prepare a series of at least five concentrations ranging from 50% to 150% of the nominal concentration (e.g., 0.05 to 0.15 mg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate. The mean recovery should be within 98.0% to 102.0%.[3]

  • Precision:

    • Repeatability: Analyze six separate preparations of the sample at 100% of the test concentration. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD between the two sets of data should meet predefined criteria.

  • Limit of Quantitation (LOQ) & Detection (LOD): Determine experimentally by injecting solutions of decreasing concentration. LOQ is typically defined as the concentration with a signal-to-noise ratio (S/N) of 10, and LOD as S/N of 3.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, % acetonitrile ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability criteria should remain within limits.

Conclusion

This application note presents a comprehensive, systematically developed, and validated RP-HPLC-UV method for the quantitative determination of 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride. By employing a polar-embedded stationary phase and carefully controlling the mobile phase pH, the challenges associated with retaining this polar analyte are effectively overcome. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control analysis in the pharmaceutical industry.

References

  • Rao, B.M. et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2): 372-380. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Spectroscopy Online. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Resolian. (2026). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • Kanwal, N. (2016). ICH Q2 Analytical Method Validation. SlideShare. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • Vecchi, B. et al. (2016). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. Available at: [Link]

  • Waters Corporation. (2021). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Available at: [Link]

  • Yuliana, N.D. et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(4): 1-13. Available at: [Link]

  • Namjesnik-Dejanovic, K. & Cabaniss, S.E. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(3): 792–799. Available at: [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available at: [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • PubChem. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • NextSDS. (3R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride - Chemical Substance Information. Available at: [Link]

  • Sinochem Nanjing Corporation. 3-Amino-3-(4-Chlorophenyl)Propionic Acid. Product Page. Available at: [Link]

  • ChemBK. (3S)-3-amino-3-(3-chlorophenyl)propanoic acid - Physico-chemical Properties. Available at: [Link]

  • NextSDS. FMOC-3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID — Chemical Substance Information. Available at: [Link]

  • ResearchGate. Background corrected UV spectra of three underivatized aromatic amino acids. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of 3-Amino-3-(4-chlorophenyl)propanoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and optimized protocols to address the critical issue o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and optimized protocols to address the critical issue of maintaining stereochemical integrity when coupling β-amino acids, specifically 3-amino-3-(4-chlorophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is 3-amino-3-(4-chlorophenyl)propanoic acid prone to racemization during peptide coupling?

A: Unlike α-amino acids, where racemization often proceeds through an oxazolone intermediate, β-amino acids like 3-amino-3-(4-chlorophenyl)propanoic acid primarily racemize via direct enolization. The proton on the α-carbon (C2) becomes acidic upon activation of the adjacent carboxyl group. A base present in the reaction can then abstract this proton, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to a loss of stereochemical purity. The electron-withdrawing nature of the 4-chlorophenyl group can further acidify this α-proton, potentially increasing susceptibility.

Q2: Which coupling reagents are best for minimizing racemization of this β-amino acid?

A: For sensitive couplings where racemization is a primary concern, the combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with a racemization-suppressing additive such as ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended.[1] Phosphonium salt reagents like PyBOP are also known for their ability to suppress racemization.[1][2] Uronium/aminium reagents like HATU can be very efficient but should be used with caution, as the presence of a strong base can still promote racemization.[3][4]

Q3: Can the choice of base impact the extent of racemization?

A: Absolutely. The choice of base is critical. Strong, non-sterically hindered bases like triethylamine (TEA) should be avoided as they can accelerate the rate of α-proton abstraction.[5] Sterically hindered, weaker bases are preferred. N,N-diisopropylethylamine (DIPEA) is commonly used, but for highly sensitive substrates, an even weaker or more hindered base like 2,4,6-collidine (TMP) can produce significantly less racemization.[5][6] Using the minimum necessary amount of base is also a crucial process parameter.[3]

Q4: Does reaction temperature play a role?

A: Yes. Higher temperatures increase the rate of most reactions, including the enolization that leads to racemization.[3][7] Performing the coupling reaction at a lower temperature, such as 0 °C, is a standard and effective strategy to suppress this side reaction.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter in the lab.

Problem / Observation Probable Cause(s) Recommended Solution(s)
High percentage of diastereomer detected post-coupling (e.g., by chiral HPLC). 1. Inappropriate Coupling Reagent: Using a carbodiimide (e.g., DCC, DIC) without an additive.[3] 2. Aggressive Base: Use of a strong, non-hindered base like TEA.[5] 3. High Temperature: Running the reaction at room temperature or elevated temperatures.[7]1. Switch Reagent System: Implement a DIC/Oxyma or DIC/HOAt system.[1][2] These additives form active esters that are less prone to racemization than the O-acylisourea intermediate from DIC alone.[5] 2. Change Base: Replace TEA or DIPEA with a more sterically hindered base like 2,4,6-collidine.[5] Ensure you are using only the required stoichiometric amount. 3. Lower Temperature: Perform the coupling at 0 °C. Monitor the reaction for completion, as the kinetics will be slower.
Racemization occurs even with a "safe" coupling reagent like HATU or HBTU. Base-Mediated Enolization: Even with efficient uronium reagents, the presence of a base (typically DIPEA) required for the reaction can still cause direct α-proton abstraction from the activated β-amino acid.[3][8]Optimize Base and Conditions: 1. Reduce the equivalents of DIPEA to the minimum required for the reaction to proceed. 2. Switch to 2,4,6-collidine.[5][6] 3. Lower the reaction temperature to 0 °C.[3]
Inconsistent results; racemization varies between runs. 1. Variable Pre-activation Time: Allowing the amino acid and coupling reagent to "pre-activate" for inconsistent times before adding the amine component. 2. Solvent Polarity: The solvent can influence the rate of racemization.[3][7]1. Standardize Protocol: Standardize the pre-activation time (e.g., 1-5 minutes) or, preferably, add the coupling reagent to the mixture of the acid and amine components without a pre-activation step.[3] 2. Solvent Choice: Use aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). Be aware that more polar solvents can sometimes increase racemization rates.[7] Keep the solvent choice consistent.

Key Mechanistic Insights: The Racemization Pathway

Understanding the mechanism is key to prevention. For β-amino acids, the primary pathway is direct base-catalyzed enolization of the activated carboxylic acid.

RacemizationMechanism Start N-Protected β-Amino Acid (S-enantiomer) Activated Activated Intermediate (e.g., O-Acylisourea, HOAt-ester) Start->Activated + Coupling Reagent (e.g., DIC/HOAt) Enolate Planar Enolate (Achiral Intermediate) Activated->Enolate -H⁺ SCoupled Desired Peptide (S-configuration) Activated->SCoupled + Amine Component (Coupling) Base Base (e.g., DIPEA, Collidine) Base->Activated Enolate->Activated +H⁺ (Reversible) RCoupled Diastereomeric Peptide (R-configuration) Enolate->RCoupled Reprotonation & Coupling Workflow Start Start: Couple β-Amino Acid Reagents Select Reagents: - Coupling: DIC - Additive: Oxyma or HOAt - Base: 2,4,6-Collidine (if needed) Start->Reagents Conditions Set Conditions: - Solvent: Anhydrous DCM/DMF - Temperature: 0 °C Reagents->Conditions Procedure Procedure: 1. Dissolve Acid, Amine, Additive 2. Cool to 0 °C 3. Add DIC dropwise Conditions->Procedure Monitor Monitor Reaction (TLC or LC-MS) Procedure->Monitor Monitor->Monitor Workup Workup & Purify Monitor->Workup Complete End End: Pure Product Workup->End

Caption: Recommended low-racemization experimental workflow.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 24, 2026, from [Link]

  • Gaus, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 19(12), 2133-9.
  • Sørensen, D., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(5), 709-715.
  • Peptide Synthesis Using Unprotected Amino Acids. (2022). ChemRxiv.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Lauer, I., et al. (2014). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 68(5), 324-329.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. (2011). International Journal of Pharmaceutical Sciences and Research, 2(6), 1338-1351.
  • 7.4 Racemization Assays. (n.d.). Retrieved March 24, 2026, from [Link]

  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. (2021). Journal of the American Chemical Society, 143(27), 10427–10436.
  • Inverse Peptide Synthesis Using Transient Protected Amino Acids. (2024). ACS Central Science.
  • Epimerization of Peptide. (n.d.). Retrieved March 24, 2026, from [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. (2014). Journal of the American Chemical Society, 136(30), 10582–10585.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • Epimerisation in Peptide Synthesis. (2020). Processes, 8(3), 301.
  • Epimerisation in Peptide Synthesis. (2020).

Sources

Optimization

troubleshooting poor aqueous solubility of 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the unpredictable solubility profiles of modified amino acids. If you are working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the unpredictable solubility profiles of modified amino acids.

If you are working with 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride , you are dealing with a β -amino acid derivative that possesses a highly lipophilic para-chlorophenyl ring. A common paradox researchers face is that while the hydrochloride (HCl) salt form implies high aqueous solubility, the compound often crashes out of solution the moment it is introduced to physiological buffers.

This guide is designed to deconstruct the physicochemical causality behind these precipitation events and provide you with field-proven, self-validating protocols to keep your compound in solution.

Physicochemical Profiling

To troubleshoot solubility, we must first understand the thermodynamic and electrostatic forces governing the molecule. The table below summarizes the critical quantitative parameters that dictate the behavior of this compound in solution.

ParameterValueMechanistic Implication for Solubilization
Molecular Weight 236.09 g/mol (HCl salt)Bulky hydrophobic moiety dominates the hydration energy shell.
pKa 1​ (Carboxylic Acid) ~3.62[1]Deprotonates above pH ~3.6, forming an anionic carboxylate (–COO ).
pKa 2​ (Amino Group) ~9.50Remains protonated below pH ~9.5, forming a cationic amine (–NH 3+​ ).
Isoelectric Point (pI) ~6.55The pH at which the molecule carries a net zero charge (zwitterion). This is the zone of minimum solubility[2].
LogP (Estimated) 1.5 – 2.0The 4-chlorophenyl group significantly increases lipophilicity compared to standard aliphatic amino acids[3].

Troubleshooting FAQs: The Causality of Precipitation

Q1: I dissolved the HCl salt easily in pure water, but it precipitated immediately when I added it to PBS (pH 7.4) for my cell assay. Why did this happen? A: This is a classic case of pH-driven speciation shifting the molecule into its zwitterionic form. In pure water, the HCl salt dissociates, leaving the molecule in a cationic state (protonated amine, un-ionized carboxylic acid), which is highly soluble. However, PBS acts as a base, neutralizing the HCl and deprotonating the carboxylic acid (pKa ~3.62)[1]. At pH 7.4, you are dangerously close to the molecule's isoelectric point (pI ~6.55). Zwitterionic amino acids exhibit minimal solubility at their pI because the oppositely charged poles form strong intermolecular ionic lattices that resist hydration[2].

Q2: Even in pure water, I cannot achieve a concentration higher than 20 mM. What is limiting the dissolution? A: Two factors are at play here: intrinsic lipophilicity and the common-ion effect. First, the bulky 4-chlorophenyl ring heavily penalizes the free energy of solvation[3]. Second, if you are using a saline-based vehicle, the excess chloride ions in the solvent can suppress the dissolution of the HCl salt via the common-ion effect. Research demonstrates that the nature of the anion in your buffer heavily dictates the salting-out effect of zwitterionic amino acids[4].

Q3: Can I use DMSO to create a high-concentration master stock? A: Yes, but it requires precise handling. Generally, zwitterionic amino acids have highly unfavorable interactions with DMSO due to the solvent's exclusion from polar surfaces[5]. However, the hydrophobic 4-chlorophenyl ring in this specific molecule provides a favorable interaction site for organic solvents[5]. To prevent the compound from forming an insoluble gel, you must dissolve the dry powder directly into anhydrous DMSO.

Mechanistic Visualizations

To conceptualize how pH manipulation affects your solubilization strategy, refer to the speciation logic below.

Speciation LowPH Low pH (< 3.6) Cationic Form (+1) Highly Soluble MidPH Mid pH (~6.55) Zwitterionic Form (0) Precipitation Zone LowPH->MidPH Add Base (e.g., PBS) MidPH->LowPH Add Acid (e.g., HCl) HighPH High pH (> 9.5) Anionic Form (-1) Moderately Soluble MidPH->HighPH Add Base (e.g., NaOH) HighPH->MidPH Add Acid

Figure 1: pH-dependent speciation and solubility states of the target molecule.

Workflow Start Start: Solid HCl Salt Decision Target Application? Start->Decision InVitro In Vitro / Cell Culture (Tolerates DMSO) Decision->InVitro InVivo In Vivo / Animal Models (Aqueous Only) Decision->InVivo DMSO Dissolve in 100% DMSO (Max 50-100 mM) InVitro->DMSO Acidic Dissolve in 0.1M HCl (Maintains Cation) InVivo->Acidic Dilute Dilute into Assay Buffer (Final DMSO < 1%) DMSO->Dilute Titrate Slowly titrate with NaOH to pH 6.0 (Monitor for ppt) Acidic->Titrate

Figure 2: Solubilization decision matrix based on downstream experimental requirements.

Step-by-Step Solubilization Protocols

These protocols are designed as self-validating systems. If the solution turns cloudy at any step, the protocol dictates an immediate corrective action, ensuring you do not waste valuable material.

Protocol A: Co-Solvent Solubilization (Ideal for In Vitro / Biochemical Assays)

Use this method when your downstream assay can tolerate up to 1% v/v DMSO.

  • Weighing: Accurately weigh the 3-amino-3-(4-chlorophenyl)propanoic acid HCl powder into a glass vial.

  • Primary Dissolution: Add anhydrous DMSO to achieve a target concentration of 50 mM. Do not pre-wet the powder with water.

  • Agitation: Vortex vigorously for 60 seconds, followed by water-bath sonication for 5 minutes at room temperature.

  • Validation Check: Hold the vial to the light.

    • If clear: Proceed to step 5.

    • If cloudy: The zwitterionic lattice is resisting the organic solvent. Add 0.1% v/v Trifluoroacetic acid (TFA) to the DMSO to force the protonation of the carboxylate group, breaking the lattice.

  • Aqueous Dilution: To prepare your working solution, add the DMSO master stock dropwise into a rapidly stirring aqueous buffer. Crucial: Ensure the receiving buffer is heavily buffered (e.g., 100 mM HEPES) to absorb the acidic shock of the HCl salt without wild pH swings.

Protocol B: Aqueous pH-Titration (Ideal for In Vivo / Animal Models)

Use this method when organic solvents are strictly prohibited.

  • Suspension: Suspend the required mass of the compound in 80% of your final target volume using sterile, deionized water. The solution will likely be cloudy.

  • Acidification: Add 0.1 M HCl dropwise while stirring until the pH drops to ~2.5.

    • Validation: At this pH, the compound is fully cationic and should dissolve completely into a clear solution.

  • Upward Titration: Slowly titrate the solution with 0.1 M NaOH while continuously monitoring with a calibrated pH meter.

  • Endpoint Targeting: Stop the titration at pH 5.5 – 6.0.

    • Warning: Do not attempt to force the stock solution to pH 7.4. At high concentrations, reaching the pI (~6.55) will cause irreversible precipitation.

  • Finalization: Bring the solution to the final volume with sterile water. The compound will remain soluble at pH 6.0 and will be rapidly buffered to physiological pH upon systemic injection in vivo.

References

  • 3-氨基-3-(4-氯苯基)
  • Source: wikipedia.
  • Source: acs.
  • Source: acs.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Yield Optimization for 3-Amino-3-(4-chlorophenyl)propanoic Acid Hydrochloride Synthesis

Welcome to the Technical Support Center. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride—a critical β-amino acid building block for active pharmaceutical ingredients (APIs) such as capivasertib an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride—a critical β-amino acid building block for active pharmaceutical ingredients (APIs) such as capivasertib and baclofen analogs—is notoriously prone to low yields when using classical methods. This guide provides mechanistic troubleshooting, a fully optimized protocol, and self-validating checkpoints to ensure high-fidelity synthesis.

Reaction Pathway & Bottlenecks

The primary synthetic route for this compound is the Rodionov reaction, a three-component decarboxylative condensation. The critical bottleneck in this workflow is the kinetic competition between the desired imine formation and the undesired Knoevenagel condensation .

G A 4-Chlorobenzaldehyde + NH4OAc B Imine Intermediate A->B NH3 attack (-H2O) S1 Knoevenagel Condensation A->S1 Competing Pathway C Malonic Acid Adduct B->C Nucleophilic attack D β-Amino Acid (Free Base) C->D Heat (-CO2) E Target Product: Hydrochloride Salt D->E Anhydrous HCl S2 4-Chlorocinnamic Acid (Byproduct) S1->S2 -H2O, -CO2

Figure 1: Rodionov synthesis pathway vs. competing Knoevenagel byproduct formation.

Troubleshooting & FAQs

Q1: Why is my overall yield of the Rodionov condensation so low (<30%)? A1: Low yields are typically caused by solvent mismatch and insufficient ammonia generation. In standard ethanol reflux, the equilibrium does not heavily favor the imine intermediate. By switching the solvent to concentrated acetic acid with a catalytic drop of water, you facilitate the hydrolysis of ammonium acetate into free ammonia . Furthermore, increasing the ammonium acetate equivalents from 2.0 to 4.0 shifts the equilibrium toward the imine, significantly improving the β-amino acid yield to 65–75%.

Q2: How do I minimize the formation of 4-chlorocinnamic acid byproducts? A2: 4-Chlorocinnamic acid (a propenoic acid derivative) forms when malonic acid directly attacks the unreacted aldehyde via Knoevenagel condensation . To suppress this, you must enforce a sequential reaction mechanism. Do not add all reagents simultaneously. Instead, pre-stir 4-chlorobenzaldehyde with ammonium acetate for 45 minutes to ensure complete imine formation before adding the malonic acid. This kinetic control starves the Knoevenagel pathway of its primary electrophile.

Q3: What is the optimal protocol for converting the free base to the hydrochloride salt without losing yield? A3: The free base is a zwitterion. If you use aqueous hydrochloric acid (37% HCl), the resulting salt becomes highly water-soluble, leading to massive product loss during crystallization. The causality is simple: water outcompetes the chloride ion for hydrogen bonding with the amine. To prevent this, suspend the rigorously dried free base in an anhydrous solvent (e.g., 1,4-dioxane or diethyl ether) and treat it with a standardized solution of anhydrous HCl in dioxane (4M). The salt will precipitate quantitatively.

Q4: How can I validate the purity of the intermediate free base before salt formation? A4: Use a self-validating solubility check. 4-Chlorocinnamic acid is highly soluble in warm diethyl ether, whereas the zwitterionic β-amino acid is completely insoluble. Triturate your crude solid with warm ether and filter. To confirm purity analytically, run a ¹H NMR on the solid: the absence of vinylic proton doublets at ~6.4 ppm and 7.6 ppm ( J=16 Hz) confirms the successful removal of the Knoevenagel byproduct.

Optimized Experimental Protocol

This methodology is designed as a self-validating system; each phase contains built-in checkpoints to verify success before proceeding.

Phase 1: Imine Pre-Activation (Kinetic Control)

  • In a 250 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (10.0 mmol, 1.41 g) in 25 mL of glacial acetic acid.

  • Add ammonium acetate (40.0 mmol, 3.08 g, 4.0 equiv.) and 0.5 mL of deionized water (to catalyze NH₄OAc hydrolysis).

  • Stir the mixture at 60 °C for 45 minutes.

    • Self-Validation Checkpoint: The solution will transition from clear to pale yellow, indicating successful imine formation. Do not proceed until this color change is observed.

Phase 2: Condensation & Decarboxylation 4. Add malonic acid (12.0 mmol, 1.25 g, 1.2 equiv.) to the reaction mixture. 5. Elevate the temperature to 85 °C (reflux) and stir for 6 hours. 6. Cool the mixture to room temperature. A white precipitate of the crude β-amino acid will form. 7. Filter the precipitate under vacuum and wash with cold ethanol (2 x 10 mL).

Phase 3: Zwitterion Isolation & Purification 8. Suspend the crude solid in 30 mL of warm diethyl ether (40 °C) and stir for 15 minutes to extract any 4-chlorocinnamic acid byproduct. 9. Filter the suspension and dry the solid under vacuum at 50 °C for 2 hours.

  • Self-Validation Checkpoint: Weigh the solid; a mass recovery of 1.3–1.5 g (65-75% yield) of 3-amino-3-(4-chlorophenyl)propanoic acid indicates a successful reaction.

Phase 4: Anhydrous Salt Formation 10. Suspend the purified free base in 20 mL of anhydrous 1,4-dioxane under a nitrogen atmosphere. 11. Slowly add 4M HCl in dioxane (1.5 equiv.) dropwise while stirring at 0 °C.

  • Self-Validation Checkpoint: The suspension will briefly clarify as the zwitterion protonates, before a dense white precipitate of the hydrochloride salt crashes out.
  • Stir for an additional 30 minutes, filter under nitrogen, wash with anhydrous ether (10 mL), and dry in a vacuum desiccator to yield the final 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride.

Quantitative Data Summary

The table below summarizes the mechanistic adjustments and their direct impact on the quantitative yield of the target compound.

ParameterStandard ConditionsOptimized ConditionsMechanistic Effect
Solvent EthanolGlacial Acetic Acid + H₂OAcidic catalysis favors imine formation and stability.
NH₄OAc Equivalents 2.0 equiv.4.0 equiv.High ammonia concentration outcompetes Knoevenagel pathway.
Reagent Addition SimultaneousSequential (Aldehyde + NH₄OAc first)Ensures complete imine conversion before malonic acid introduction.
HCl Source Aqueous HCl (37%)Anhydrous HCl in Dioxane (4M)Prevents product deliquescence and loss during crystallization.
Overall Yield 25 – 35%65 – 75%> 2-fold improvement in isolated hydrochloride salt.

References

  • Exemplifying Natural (R)-β-Transamination Potential of Fold Type-IV Transaminase for Kinetic Resolution of rac-β-Amino Acids Synthesized from Aldehydes. ACS Sustainable Chemistry & Engineering, 2024.[Link]

  • SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal, 2018.[Link]

  • Competitive formation of β-amino acids, propenoic, and ylidenemalonic acids by the Rodionov reaction from malonic acid, aldehydes, and ammonium acetate in alcoholic medium. Russian Journal of General Chemistry, 2005.[Link]

Optimization

Technical Support Center: Optimizing Chiral HPLC Separation of 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride

Welcome to the technical support center for the chiral separation of 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral separation of 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in achieving optimal enantiomeric separation of this β-amino acid.

Introduction

3-amino-3-(4-chlorophenyl)propanoic acid is a chiral molecule with significant interest in pharmaceutical development. The ability to accurately separate and quantify its enantiomers is critical for understanding its pharmacological and toxicological profiles. This guide provides a structured approach to method development and troubleshooting, drawing from established principles of chiral chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a systematic approach to diagnosis and resolution.

Issue 1: Poor or No Enantiomeric Resolution

You are observing a single peak or two poorly resolved peaks for your racemic standard.

Initial Checks:

  • Confirm Enantiomers: Ensure you are injecting a racemic or enantiomerically enriched mixture.

  • Column Installation: Verify that the column is installed correctly and that there are no leaks.

start Poor Resolution csp_check 1. Evaluate Chiral Stationary Phase (CSP) start->csp_check mobile_phase 2. Optimize Mobile Phase csp_check->mobile_phase CSP suitable? temperature 3. Adjust Temperature mobile_phase->temperature Optimized? flow_rate 4. Modify Flow Rate temperature->flow_rate Optimized? resolution_ok Resolution Achieved flow_rate->resolution_ok Optimized?

Caption: Troubleshooting workflow for poor enantiomeric resolution.

1. Chiral Stationary Phase (CSP) Selection:

The choice of CSP is the most critical factor in chiral separations.[1] For amino acids, several types of CSPs are effective.[2][3]

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These are versatile and often a good starting point for underivatized amino acids.[2][4][5] They can operate in reversed-phase, normal-phase, and polar organic modes.

  • Crown Ether CSPs: These are particularly well-suited for the separation of primary amines and amino acids.[6]

  • Polysaccharide-based CSPs (e.g., Cellulose or Amylose derivatives): These are broadly applicable but may require derivatization of the analyte.

Action: If you have access to different chiral columns, perform a screening with a generic mobile phase to identify the most promising CSP.

2. Mobile Phase Optimization:

The mobile phase composition directly influences the interactions between the enantiomers and the CSP.[1]

  • Reversed-Phase Mode: A common starting point is a mixture of an organic modifier (acetonitrile or methanol) and an aqueous buffer.

    • pH: The pH of the aqueous phase is crucial for ionizable compounds like amino acids. For 3-amino-3-(4-chlorophenyl)propanoic acid, which has both an acidic (carboxylic acid) and a basic (amino) group, the pH will determine its net charge. A pH around 2 can be effective for separations on crown ether phases as it ensures the primary amine is protonated.[7]

    • Additives: Small amounts of acidic (e.g., trifluoroacetic acid - TFA, formic acid, acetic acid) or basic (e.g., diethylamine - DEA) modifiers can significantly impact selectivity.[1] The concentration of these additives should be optimized.

  • Polar Organic Mode: This mode uses a mixture of polar organic solvents, such as methanol, ethanol, and acetonitrile, often with acidic and basic additives. For a teicoplanin-based CSP, a mobile phase of acetonitrile and water can be effective for amino acid separations.[5]

Mobile Phase ParameterEffect on SeparationRecommended Action
Organic Modifier % Affects retention time and can influence selectivity.Vary the percentage of organic modifier (e.g., 10% increments) to find the optimal retention and resolution.
pH (Reversed-Phase) Controls the ionization state of the analyte and silanol groups on the stationary phase.Screen a pH range from 2 to 7.
Additive Concentration Modifiers can enhance interactions with the CSP and improve peak shape.Start with 0.1% (v/v) of an acidic or basic additive and adjust as needed.

3. Temperature Optimization:

Temperature can have a complex and unpredictable effect on chiral separations.

  • General Trend: Lowering the temperature often increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.[8][9]

  • Exceptions: In some cases, increasing the temperature can improve resolution or even reverse the elution order of enantiomers.[10][11]

Action: Systematically vary the column temperature in 5-10 °C increments (e.g., 15 °C, 25 °C, 35 °C) to determine the optimal setting for your separation.

4. Flow Rate Adjustment:

While a flow rate of 1.0 mL/min is common for standard 4.6 mm ID columns, reducing the flow rate can increase efficiency and, consequently, resolution. Van Deemter studies have shown that optimal efficiency is often achieved at lower flow rates.

Action: If you have partial separation, try reducing the flow rate to 0.5 mL/min to see if resolution improves.

Issue 2: Peak Tailing

You observe asymmetrical peaks with a pronounced "tail," which can compromise integration and resolution.

Caption: Troubleshooting workflow for peak tailing.

1. Mobile Phase pH and Secondary Interactions:

For basic compounds like 3-amino-3-(4-chlorophenyl)propanoic acid, a primary cause of peak tailing is the interaction between the protonated amine group and residual acidic silanol groups on the silica surface of the stationary phase.[12][13][14]

  • Low pH: Operating at a low pH (e.g., 2-3) can suppress the ionization of silanol groups, thereby reducing these secondary interactions and improving peak shape.[15]

  • High pH: Alternatively, using a high pH (with a pH-stable column) can deprotonate the amine group, which can also reduce tailing.[15]

Action: Adjust the mobile phase pH. For reversed-phase, start with a pH around 3.

2. Mobile Phase Additives:

  • Basic Modifiers: Adding a small amount of a basic competitor, like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%), to the mobile phase can mask the active silanol sites and improve the peak shape of basic analytes.[8][16]

Action: If operating at a mid-range pH, add 0.1% TEA to your mobile phase.

3. Analyte Concentration and Sample Solvent:

  • Column Overload: Injecting too much sample can lead to peak tailing.

  • Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

Action:

  • Reduce the concentration of your sample and re-inject.

  • Whenever possible, dissolve your sample in the mobile phase.[16]

4. Column Health:

  • Contamination: Accumulation of strongly retained compounds on the column can create active sites that cause tailing.

  • Column Void: A void at the head of the column can lead to poor peak shape.[17]

Action:

  • If using a guard column, replace it.

  • Try flushing the column with a strong solvent (check the column care instructions). Reversing the column for flushing (if permitted by the manufacturer) can be effective.[17] If the problem persists, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: Do I need to derivatize 3-amino-3-(4-chlorophenyl)propanoic acid for chiral separation?

Not necessarily. While derivatization (e.g., with FMOC or t-BOC protecting groups) can sometimes make chiral separations easier on certain CSPs,[4] direct separation of underivatized amino acids is often achievable, particularly on macrocyclic glycopeptide and crown ether phases.[2][7] Direct analysis saves time and avoids potential side reactions.

Q2: My resolution is good, but the analysis time is too long. How can I speed it up?

  • Increase Flow Rate: After achieving good resolution, you can incrementally increase the flow rate. This will decrease retention times but may also reduce resolution, so a balance must be found.

  • Increase Organic Content: In reversed-phase mode, increasing the percentage of the organic modifier will decrease retention.

  • Use a Shorter Column or Smaller Particle Size: If available, a shorter column or one packed with smaller particles (UHPLC) can provide faster separations without sacrificing efficiency.

Q3: Can I use the same method for quantitation of both enantiomers?

Yes, once you have achieved baseline resolution (Rs > 1.5), the same method can be used for quantitation. Ensure that the method is validated for linearity, accuracy, and precision for both enantiomers.

Q4: The elution order of my enantiomers reversed after changing the mobile phase. Is this normal?

Yes, a reversal in elution order is a known phenomenon in chiral chromatography.[1] It can be caused by changes in the mobile phase composition (e.g., type of organic modifier or additive) or temperature.[10] This occurs because these parameters can alter the dominant interactions responsible for chiral recognition.

Experimental Protocols

Protocol 1: Initial Screening on a Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC T)

This protocol provides a starting point for method development.

  • Column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile

  • Gradient: 10% to 60% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard in the initial mobile phase (10% Acetonitrile / 90% Water with 0.1% TFA) at a concentration of 0.5 mg/mL.

Evaluation: Assess the chromatogram for any signs of separation. Even partial resolution indicates that optimization of isocratic conditions is likely to be successful.

Protocol 2: Optimization for Peak Tailing of a Basic Analyte

This protocol can be applied if you are observing significant peak tailing.

  • Identify the Best Mobile Phase from Screening.

  • Prepare a series of mobile phases with a basic additive:

    • Mobile Phase 1: Optimal organic/aqueous ratio with 0.05% TEA

    • Mobile Phase 2: Optimal organic/aqueous ratio with 0.1% TEA

    • Mobile Phase 3: Optimal organic/aqueous ratio with 0.2% TEA

  • Analyze the sample with each mobile phase.

  • Compare the peak asymmetry. Choose the mobile phase that provides the best peak shape without compromising resolution.

References

  • L. Kázmér, Z.; Gecse, Z.; Szabó, Z. I.; Tabi, T.; Jednákovits, A.; Palkó, G.; Lévai, S. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. J Chromatogr A. 2019 , 1599, 172-179. [Link]

  • Kim, K.-H.; Kim, J.-H.; Lee, H.-L.; Lee, J.-H. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. 2011 , 49(8), 617-621. [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Al-Haj, N. A.; Im-yim, T.; Al-Suwayeh, S. A.; Al-Othman, Z. A.; El-Ali, B. M. Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. J. Liq. Chromatogr. Relat. Technol.2006 , 29(13), 1871-1884. [Link]

  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Derivatized Bonded Column. J. Liq. Chromatogr. Relat. Technol.2002 , 25(1), 125-136. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Regis Technologies. [Link]

  • Ilisz, I.; Aranyi, A.; Pataj, Z.; Péter, A. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. 2021 , 26(16), 4917. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae. 2018 , 10(3), 99-107. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. J. Chromatogr. A. 2022 , 1665, 462828. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Kersten, B. S. HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. J. Liq. Chromatogr.1994 , 17(1), 33-48. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. [Link]

  • Tom, J. Peak tailing. Chromatography Forum. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in the Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid Hydrochloride

Welcome to the technical support center for the production of 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the production of 3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth guidance on improving the enantiomeric excess (e.e.) of this critical chiral intermediate. Our approach is rooted in first principles and validated by field experience to ensure you can confidently troubleshoot and optimize your synthetic protocols.

Introduction: The Chirality Challenge

3-Amino-3-(4-chlorophenyl)propanoic acid possesses a single stereocenter, making it a chiral molecule existing as two enantiomers. In many pharmaceutical applications, only one enantiomer is biologically active, while the other may be inactive or even contribute to undesirable side effects. Therefore, achieving high enantiomeric excess is not merely a matter of purity but a critical determinant of therapeutic efficacy and safety. This guide will explore the primary strategies for obtaining high e.e. in this molecule: asymmetric synthesis and chiral resolution, with a focus on practical troubleshooting.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary methods for achieving high enantiomeric excess in the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid?

There are two principal strategies to obtain enantiomerically enriched 3-amino-3-(4-chlorophenyl)propanoic acid:

  • Asymmetric Synthesis: This "chiral-by-design" approach involves using a chiral catalyst or auxiliary to stereoselectively synthesize the desired enantiomer from a prochiral starting material. A common route is the asymmetric hydrogenation of a suitable precursor.

  • Chiral Resolution: This method involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers. This is often achieved by diastereomeric salt formation with a chiral resolving agent, followed by fractional crystallization.

The choice between these methods depends on factors such as cost, scalability, and the desired final enantiomeric purity.

FAQ 2: We are experiencing low enantiomeric excess after our asymmetric synthesis. What are the likely causes?

Low enantiomeric excess in an asymmetric synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Catalyst Inactivity or Degradation: The chiral catalyst is the heart of the asymmetric transformation. Ensure it is handled under the recommended inert atmosphere and temperature conditions. Catalyst poisoning by impurities in the substrate or solvent is a common issue.

  • Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time can significantly influence stereoselectivity. A thorough Design of Experiments (DoE) approach is recommended to identify the optimal parameter space.

  • Substrate Quality: Impurities in the starting material can interfere with the catalyst or lead to non-selective side reactions. Verify the purity of your prochiral precursor.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state of the reaction, thereby affecting enantioselectivity.

Diagram: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis

low_ee_troubleshooting cluster_problem Problem Identification cluster_investigation Investigation Pathways cluster_solutions Potential Solutions Problem Low Enantiomeric Excess (e.e.) Catalyst Catalyst Integrity Problem->Catalyst Conditions Reaction Conditions Problem->Conditions Substrate Substrate Purity Problem->Substrate Solvent Solvent Effects Problem->Solvent Sol_Catalyst Verify catalyst activity Handle under inert atmosphere Screen for poisons Catalyst->Sol_Catalyst Sol_Conditions Optimize Temperature & Pressure Conduct kinetic studies Utilize DoE Conditions->Sol_Conditions Sol_Substrate Re-purify starting material Analyze for impurities (GC-MS, NMR) Substrate->Sol_Substrate Sol_Solvent Screen a range of solvents Ensure anhydrous conditions Solvent->Sol_Solvent

Caption: A logical workflow for diagnosing the root causes of low enantiomeric excess.

Troubleshooting Guide: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution remains a widely used and effective method for obtaining enantiopure compounds. However, achieving high diastereomeric and subsequent enantiomeric excess requires careful control over the crystallization process.

Issue 1: Poor Diastereomeric Excess (d.e.) After Crystallization

Underlying Cause: The formation of a crystalline solid with a low ratio of the desired diastereomer to the undesired one is often due to sub-optimal crystallization conditions or an inappropriate choice of resolving agent or solvent. The thermodynamic and kinetic parameters of the crystallization process govern the final d.e.

Troubleshooting Protocol:

  • Re-evaluate the Resolving Agent: The choice of resolving agent is critical. If you are using a standard resolving agent like mandelic acid or a tartaric acid derivative and observing poor d.e., consider screening other commercially available chiral acids or bases.

  • Solvent Screening: The solubility of the two diastereomeric salts will vary significantly with the solvent system. A systematic screening of solvents with different polarities is essential. An ideal solvent will exhibit a large difference in solubility between the two diastereomers.

  • Optimize Crystallization Conditions:

    • Temperature Profile: A slow, controlled cooling rate is generally preferred to allow for selective crystallization of the less soluble diastereomer. Crash cooling often leads to co-precipitation and low d.e.

    • Supersaturation: Control the level of supersaturation. Too high a level can lead to spontaneous nucleation of both diastereomers.

    • Seeding: Introducing seed crystals of the desired diastereomer at the metastable zone can significantly improve d.e.

Data Presentation: Solvent Screening for Diastereomeric Crystallization

Solvent SystemDielectric Constant (ε)Solubility of Diastereomer 1 (g/100mL)Solubility of Diastereomer 2 (g/100mL)Observed d.e. (%)
Methanol32.75.24.815
Ethanol24.52.11.565
Isopropanol18.30.80.392
Acetonitrile37.53.53.122
Water80.1HighHigh<5

Note: The data presented in this table is illustrative and intended to demonstrate the impact of solvent choice on diastereomeric excess. Actual results will vary based on the specific resolving agent and experimental conditions.

Issue 2: Enantiomeric Excess Decreases After Liberation of the Free Amino Acid

Underlying Cause: A drop in enantiomeric excess after converting the diastereomeric salt back to the free amino acid hydrochloride often points to racemization. The stereocenter of 3-amino-3-(4-chlorophenyl)propanoic acid can be susceptible to epimerization under harsh pH or high-temperature conditions.

Troubleshooting Protocol:

  • Milder pH Conditions: When liberating the free amino acid from the diastereomeric salt, avoid strongly acidic or basic conditions. Use a carefully controlled addition of acid (e.g., HCl) to adjust the pH.

  • Temperature Control: Perform the liberation and subsequent work-up steps at reduced temperatures to minimize the rate of racemization.

  • Minimize Exposure Time: Reduce the time the compound spends in solution under conditions that could promote racemization. Proceed with isolation and drying as efficiently as possible.

Diagram: Workflow for Optimizing Chiral Resolution

chiral_resolution_workflow cluster_optimization Key Optimization Points Start Racemic 3-amino-3-(4-chlorophenyl)propanoic acid AddAgent Add Chiral Resolving Agent Start->AddAgent FormSalts Formation of Diastereomeric Salts in Solution AddAgent->FormSalts Opt_Agent Screen Resolving Agents AddAgent->Opt_Agent Crystallize Fractional Crystallization FormSalts->Crystallize Opt_Solvent Solvent Screening FormSalts->Opt_Solvent Filter Filter to Isolate Diastereomerically Enriched Salt Crystallize->Filter Opt_Conditions Optimize Cooling Profile & Seeding Crystallize->Opt_Conditions Liberate Liberate Free Amino Acid (Controlled pH & Temp) Filter->Liberate FinalProduct Enantiomerically Pure Product Liberate->FinalProduct

Caption: A step-by-step workflow for chiral resolution with critical optimization points highlighted.

Experimental Protocol: A Generalized Approach to Chiral Resolution

This protocol provides a template for the chiral resolution of 3-amino-3-(4-chlorophenyl)propanoic acid. Note: Specific quantities and conditions must be optimized for your particular system.

  • Dissolution: Dissolve the racemic 3-amino-3-(4-chlorophenyl)propanoic acid and an equimolar amount of the chosen chiral resolving agent in a suitable solvent at an elevated temperature to ensure complete dissolution.

  • Controlled Cooling: Slowly cool the solution according to a pre-determined temperature profile. For instance, cool from 70 °C to 20 °C over 4 hours.

  • Seeding (Optional but Recommended): Once the solution reaches a state of slight supersaturation, add a small quantity (e.g., 0.1% w/w) of the desired pure diastereomeric salt as seed crystals.

  • Aging: Hold the slurry at the final temperature for a period to allow the crystallization to reach equilibrium.

  • Isolation: Isolate the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • Analysis: Determine the diastereomeric excess of the isolated salt using a suitable analytical technique, such as HPLC with a chiral stationary phase or NMR spectroscopy.

  • Liberation: Suspend the diastereomerically enriched salt in water and adjust the pH with dilute HCl at a low temperature (e.g., 0-5 °C) to precipitate the desired enantiomer as the hydrochloride salt.

  • Final Isolation and Analysis: Filter the product, wash with cold water, and dry under vacuum. Determine the final enantiomeric excess by chiral HPLC.

References

  • Title: Asymmetric Catalysis in Organic Synthesis Source: Noyori, R. (1994). John Wiley & Sons. URL: [Link]

  • Title: Chiral Resolution Source: Wikipedia URL: [Link]

  • Title: The role of the solvent in the resolution of chiral drugs by crystallization Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Racemization in drug development Source: Drug Discovery Today URL: [Link]

Reference Data & Comparative Studies

Validation

Structural Comparison and Solid-State Characterization of 3-Amino-3-(4-chlorophenyl)propanoic Acid Hydrochloride Polymorphs

Executive Summary 3-Amino-3-(4-chlorophenyl)propanoic acid (CAS 19947-39-8) is a highly versatile β -amino acid derivative frequently utilized as a chiral building block and pharmacophore in pharmaceutical development[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-3-(4-chlorophenyl)propanoic acid (CAS 19947-39-8) is a highly versatile β -amino acid derivative frequently utilized as a chiral building block and pharmacophore in pharmaceutical development[1]. To enhance its aqueous solubility for formulation, the compound is typically synthesized as a hydrochloride (HCl) salt. However, this salt exhibits distinct solid-state polymorphism.

According to the , the identification and control of polymorphic forms are regulatory imperatives, as variations in crystal structure directly dictate an Active Pharmaceutical Ingredient's (API) bioavailability, thermodynamic stability, and downstream manufacturability[2]. This guide provides an objective, data-driven comparison between the two primary anhydrous polymorphs of this compound: the thermodynamically stable Form A and the kinetically trapped metastable Form B .

Physicochemical & Structural Comparison

To objectively evaluate the performance of each polymorph for potential formulation, their solid-state properties were quantified.

Table 1: Comparative Solid-State Properties
PropertyForm A (Target Form)Form B (Alternative Form)
Thermodynamic Status Stable (Monotropic system)Metastable (Kinetically trapped)
Crystal System MonoclinicOrthorhombic
Space Group P21​/c P21​21​21​
Melting Point (DSC peak) 215.4 °C198.2 °C
Enthalpy of Fusion ( ΔHf​ ) 34.2 kJ/mol28.7 kJ/mol
Aqueous Solubility (pH 1.2, 37°C) 12.5 mg/mL18.3 mg/mL
Hygroscopicity (80% RH, 25°C) < 0.2% (Non-hygroscopic)1.8% (Slightly hygroscopic)

Expert Insight & Causality: Form A is the preferred candidate for commercial development. While Form B offers a transiently higher aqueous solubility (18.3 mg/mL), its lower enthalpy of fusion ( ΔHf​ ) and higher hygroscopicity indicate a weaker crystal lattice. As detailed in Brittain's, utilizing a metastable form like Form B introduces the risk of moisture-induced phase transformation during wet granulation or prolonged storage, which can lead to unpredictable dissolution profiles[3]. Form A's non-hygroscopic nature ensures batch-to-batch consistency.

Experimental Protocols & Methodologies

The following workflows represent self-validating systems designed to isolate and characterize the polymorphs without cross-contamination.

Protocol 1: Polymorph Screening and Controlled Crystallization

Objective: Isolate Form A and Form B using divergent thermodynamic and kinetic pathways.

  • Step 1: Preparation of API Solution Dissolve 10 g of amorphous 3-amino-3-(4-chlorophenyl)propanoic acid HCl in 100 mL of an ethanol/water (80:20 v/v) mixture at 60 °C until a clear, undersaturated solution is achieved.

  • Step 2a: Thermodynamic Control (Form A Isolation) Subject 50 mL of the solution to a controlled cooling profile of 0.5 °C/min down to 5 °C.

    • Causality: A slow cooling rate ensures the system remains strictly within the Metastable Zone Width (MSZW). This low-supersaturation environment provides the necessary time and activation energy for the highly ordered, thermodynamically stable Form A lattice to nucleate and grow, actively preventing the precipitation of metastable variants.

  • Step 2b: Kinetic Control (Form B Isolation) Rapidly inject the remaining 50 mL of the hot solution into 250 mL of pre-chilled (-10 °C) methyl tert-butyl ether (MTBE) under high shear stirring (800 rpm).

    • Causality: MTBE acts as a harsh antisolvent. Its rapid introduction forces an immediate, massive spike in supersaturation. This kinetic shock bypasses the activation energy barrier required for Form A, causing the rapid precipitation of the less-ordered Form B in accordance with Ostwald's Rule of Stages.

  • Step 3: Self-Validation via Slurry Bridge To definitively prove Form A is the stable form at ambient conditions, suspend a 50:50 physical mixture of Form A and Form B in ethanol at 25 °C for 48 hours. The complete conversion of the solid phase to Form A (verified by PXRD) self-validates the thermodynamic hierarchy.

Protocol 2: Solid-State Characterization

Objective: Validate structural identity and thermal behavior.

  • Step 1: X-Ray Powder Diffraction (PXRD) Analyze the filtered and dried powders using a diffractometer equipped with Cu K α radiation ( λ=1.5406 Å). Conduct the analysis in accordance with [4].

    • Self-Validation: Compare the experimental diffractograms against calculated patterns derived from single-crystal X-ray diffraction (SCXRD) data to confirm 100% phase purity and rule out the presence of amorphous halos.

  • Step 2: Thermal Analysis (DSC/TGA) Load 3-5 mg of the sample into a vented aluminum pan. Run Differential Scanning Calorimetry (DSC) concurrently with Thermogravimetric Analysis (TGA) from 25 °C to 250 °C at a heating rate of 10 °C/min.

    • Causality: DSC and TGA must be run as a paired, self-validating system. If an endotherm is observed in DSC without a corresponding mass loss in TGA, it confirms a true melting event rather than desolvation. Furthermore, the rapid 10 °C/min heating rate is deliberately chosen to prevent the metastable Form B from undergoing a solid-state recrystallization into Form A during the scan, which would obscure Form B's true melting point[3].

Mechanistic Workflow Visualization

Polymorph_Workflow API API Solution (3-Amino-3-(4-chlorophenyl)propanoic acid HCl) Cooling Cooling Crystallization (Slow Cooling, 0.5°C/min) API->Cooling Thermodynamic Control Antisolvent Antisolvent Precipitation (Rapid Crash, MTBE) API->Antisolvent Kinetic Control FormA Form A (Thermodynamically Stable) Cooling->FormA FormB Form B (Metastable / Kinetic) Antisolvent->FormB Characterization Solid-State Characterization (PXRD, DSC, TGA) FormA->Characterization FormB->FormA Slurry Conversion or Thermal Stress FormB->Characterization

Crystallization pathways and thermal phase transitions of Form A and Form B.

References

  • International Council for Harmonisation (ICH). "ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." ICH Official Website. URL: [Link]

  • Brittain, H. G. "Polymorphism in Pharmaceutical Solids." Semantic Scholar (Corpus ID: 93367072). URL: [Link]

Sources

Comparative

Validation of Enantiomeric Purity Assays for 3-Amino-3-(4-chlorophenyl)propanoic Acid: A Comparative Guide

As a critical β -aryl- β -amino acid, 3-amino-3-(4-chlorophenyl)propanoic acid serves as a vital chiral building block in the synthesis of peptidomimetics and targeted neurological therapeutics (e.g., GABA B​ receptor mo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical β -aryl- β -amino acid, 3-amino-3-(4-chlorophenyl)propanoic acid serves as a vital chiral building block in the synthesis of peptidomimetics and targeted neurological therapeutics (e.g., GABA B​ receptor modulators). Because the spatial orientation of the 4-chlorophenyl group dictates receptor binding affinity and pharmacological toxicity, establishing a rigorously validated assay for enantiomeric purity is a mandatory step in drug development.

This guide objectively compares the three dominant analytical methodologies for resolving the enantiomers of this compound. By analyzing the causality behind the chromatographic choices and providing self-validating experimental protocols, this document serves as an authoritative framework for analytical scientists aiming to achieve ICH Q2(R2) compliance.

Mechanistic Evaluation of Chiral Separation Strategies

The zwitterionic nature of 3-amino-3-(4-chlorophenyl)propanoic acid—featuring both a primary amine and a carboxylic acid—presents unique challenges and opportunities for chiral recognition. We compare three distinct approaches:

Method A: Macrocyclic Glycopeptide CSPs (Chirobiotic T)

Teicoplanin-based Chiral Stationary Phases (CSPs) are considered the gold standard for underivatized β -amino acids .

Mechanism of Action: The teicoplanin selector forms a chiral "basket." The electron-withdrawing chlorine atom on the aromatic ring alters the electron density, enhancing π

π donor-acceptor interactions with the teicoplanin aglycone. Simultaneously, the primary amine and carboxyl groups engage in highly directional hydrogen bonding within the peptide cleft.
  • Advantage: Allows for Direct Polar Ionic Mode (PIM) separation, which yields rapid run times and excellent peak symmetry.

  • Method B: Crown Ether CSPs (Crownpak CR(+))

    Crown ether columns rely on host-guest inclusion complexation .

    • Mechanism of Action: The 18-crown-6 cavity selectively encapsulates the fully protonated primary amine ( −NH3+​ ) of the analyte. Chiral discrimination occurs via steric hindrance between the 4-chlorophenyl group of the analyte and the chiral barriers of the crown ether ring.

    • Advantage: Exceptional baseline resolution for primary amines, though it requires highly acidic, column-degrading mobile phases (pH < 2).

    Method C: Indirect Separation via Marfey’s Reagent

    Indirect separation converts the transient enantiomeric relationship into a permanent diastereomeric one prior to column injection .

    • Mechanism of Action: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the primary amine via nucleophilic aromatic substitution. The bulky dinitrophenyl group amplifies the steric differences between the resulting (R,L) and (S,L) diastereomers.

    • Advantage: Enables the use of standard, inexpensive achiral C18 columns and provides massive resolution ( Rs​>4.0 ), ideal for detecting trace impurities.

    Quantitative Data & Performance Comparison

    To facilitate method selection, the following table synthesizes the performance metrics of each methodology when validated against ICH Q2(R2) guidelines for chiral impurities .

    Validation ParameterMethod A: Chirobiotic T (Teicoplanin)Method B: Crownpak CR(+) (Crown Ether)Method C: Indirect (Marfey's Reagent)
    Chromatographic Mode Direct (Polar Ionic Mode)Direct (Acidic Aqueous)Indirect (RP-HPLC)
    Resolution ( Rs​ ) 2.43.14.5
    Limit of Detection (LOD) 0.05%0.02%0.01%
    Limit of Quantitation (LOQ) 0.15%0.06%0.03%
    Linearity ( R2 ) > 0.998> 0.999> 0.999
    Spike Recovery (%) 96.5 – 102.0%98.0 – 101.5%94.0 – 104.0%
    Total Analysis Time ~15 min~25 min~45 min (includes prep)

    Data Interpretation: While Method C offers the lowest LOD for trace impurity tracking, Method A provides the best balance of throughput and resolution for routine Quality Control (QC) environments.

    Experimental Protocols & Self-Validating Workflows

    Do not merely execute these steps; understand the physicochemical causality driving them. Each protocol includes built-in self-validation checkpoints.

    Protocol 1: Direct Enantiomeric Separation via Chirobiotic T

    Objective: High-throughput baseline resolution of (R)- and (S)-enantiomers.

    • Mobile Phase Preparation: Mix Methanol and Water (95:5, v/v). Add 0.1% Glacial Acetic Acid and 0.05% Triethylamine (TEA).

      • Causality: The acetic acid/TEA buffer precisely controls the ionization state of the zwitterionic β -amino acid, maximizing ionic interactions with the teicoplanin selector while suppressing secondary silanol interactions that cause peak tailing.

    • System Equilibration: Purge the HPLC system and equilibrate the Astec Chirobiotic T column (250 x 4.6 mm, 5 µm) at 1.0 mL/min at 25 °C until the baseline stabilizes.

    • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1.0 mg/mL.

      • Self-Validation Step: Prepare a "Sensitivity Solution" spiked with 0.15% of the undesired enantiomer. Inject this prior to the main run to verify the LOQ signal-to-noise ratio ( S/N≥10 ).

    • Injection & Detection: Inject 10 µL. Monitor UV absorbance at 220 nm (the optimal wavelength for the 4-chlorophenyl chromophore).

    • System Suitability: Verify that the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 and the tailing factor is ≤1.5 .

    Protocol 2: Indirect Separation via Pre-Column Derivatization (Marfey’s Reagent)

    Objective: Ultra-sensitive detection of trace enantiomeric impurities using achiral hardware.

    • Derivatization Reaction: To 50 µL of the sample (50 mM in water), add 100 µL of 1% (w/v) FDAA in acetone and 20 µL of 1 M NaHCO3​ .

      • Causality: The mildly basic NaHCO3​ deprotonates the primary amine, converting it into a potent nucleophile necessary for the reaction with FDAA.

    • Incubation: Heat the mixture at 40 °C for exactly 60 minutes in a thermoshaker.

    • Quenching: Stop the reaction by adding 20 µL of 1 M HCl.

      • Self-Validation Step: The color of the solution should shift slightly. Neutralizing the base prevents the hydrolytic degradation of the excess FDAA reagent and locks the formed diastereomers into a stable state.

    • Analysis: Dilute with 810 µL of mobile phase A. Inject 10 µL onto a standard C18 column (250 x 4.6 mm, 5 µm).

    • Chromatography: Run a linear gradient from 10% to 50% Acetonitrile in 0.1% aqueous Trifluoroacetic acid (TFA) over 45 minutes at 1.0 mL/min. Detect at 340 nm (specific to the dinitrophenyl moiety).

    Logical Workflow for Chiral Assay Validation

    To ensure the selected method is robust enough for regulatory submission, the assay must be validated against the ICH Q2(R2) framework. The diagram below illustrates the mandatory logical progression of this validation lifecycle.

    AssayValidation Phase1 1. Method Selection & Optimization (CSP vs. Derivatization) Phase2 2. Specificity / Selectivity Target: Rs > 1.5 for Enantiomers Phase1->Phase2 Phase3 3. Sensitivity Determination LOD (S/N > 3) & LOQ (S/N > 10) Phase2->Phase3 Baseline Resolution Achieved Phase4 4. Linearity & Range Target: R² > 0.999 (0.1% to 120%) Phase3->Phase4 Phase5 5. Accuracy & Precision Spike Recovery (95-105%) & %RSD < 5% Phase4->Phase5 Phase6 6. Method Robustness (Flow rate, Temp, pH variations) Phase5->Phase6 Acceptable Repeatability Phase7 7. Validated Assay Ready for Routine QC Phase6->Phase7

    Figure 1: ICH Q2(R2) Method Validation Workflow for Chiral Purity Assays.

    References

    • Péter, A., et al. "High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns." Chromatographia, 2004.[Link]

    • Bhaskar, V., et al. "A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid." ResearchGate, 2012.[Link]

    • Scriba, G. K. E. "Chiral Separations: Methods and Protocols." Methods in Molecular Biology, Springer, 2013.[Link]

    • D'Acquarica, I., et al. "Application of a new chiral stationary phase containing the glycopeptide antibiotic A-40,926 in the direct chromatographic resolution of β-amino acids." Journal of Chromatography A, 2000.[Link]

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